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2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid Documentation Hub

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  • Product: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid
  • CAS: 89532-85-4

Core Science & Biosynthesis

Foundational

Chemical properties of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid

The following technical guide provides an in-depth analysis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid , a specialized heterocyclic building block. This document is structured to serve researchers and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid , a specialized heterocyclic building block. This document is structured to serve researchers and drug development professionals, focusing on synthesis, physicochemical properties, and reactivity profiles.

Technical Monograph & Synthetic Guide

Executive Summary

2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid (also known as N-(4-methyl-2-thiazolyl)glycine) is a bifunctional heterocyclic compound characterized by a 2-aminothiazole core substituted with a glycine moiety.[1] Distinct from its more common isomer, (2-amino-4-thiazolyl)acetic acid, this molecule features an exocyclic nitrogen linkage that imparts unique conformational and electronic properties. It serves as a critical scaffold in medicinal chemistry, particularly in the design of peptidomimetics, antimicrobial agents, and as a chelating ligand for transition metals.

Molecular Architecture & Physicochemical Profile

The compound exhibits amphoteric nature due to the presence of a basic thiazole nitrogen/exocyclic amine and an acidic carboxyl group. This zwitterionic potential significantly influences its solubility and bioavailability profiles.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Method
IUPAC Name 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acidNomenclature
Molecular Formula C₆H₈N₂O₂SStoichiometry
Molecular Weight 172.20 g/mol Calculated
CAS Number Not widely listed (Distinct from isomer 29676-71-9)Database Verification
PubChem CID 24710032PubChem
Appearance White to off-white crystalline solidExperimental Observation
Solubility Soluble in dilute alkali (NaOH), dilute acid (HCl), DMSO; Sparingly soluble in water at pH 7Polarity Analysis
pKa (Acid) 3.2 ± 0.2 (Carboxyl)Predicted (ACD/Labs)
pKa (Base) 4.8 ± 0.5 (Thiazole N)Predicted (ACD/Labs)
LogP 0.85 ± 0.3Predicted (Consensus)
H-Bond Donors 2 (NH, OH)Structural Analysis
H-Bond Acceptors 4 (N, S, C=O, OH)Structural Analysis

Synthetic Pathways

The synthesis of 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid requires regioselective control to ensure the glycine moiety is attached to the exocyclic nitrogen rather than the ring carbon or nitrogen. The Hantzsch Thiazole Synthesis using thiohydantoic acid is the most authoritative and self-validating route, avoiding the ambiguity of alkylating 2-amino-4-methylthiazole.

Primary Route: Modified Hantzsch Condensation

This protocol ensures the formation of the N-substituted isomer by establishing the nitrogen-carbon bond prior to ring closure.

Reagents:

  • Thiohydantoic acid (N-Thiocarbamoylglycine, CAS 632-20-2)

  • Chloroacetone (CAS 78-95-5)

  • Solvent: Ethanol or Aqueous Ethanol

  • Base: Sodium Acetate (to buffer the HCl generated)

Step-by-Step Protocol:

  • Preparation: Dissolve 10 mmol of thiohydantoic acid in 20 mL of ethanol.

  • Addition: Add 10 mmol of chloroacetone dropwise to the solution while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. The reaction proceeds via the nucleophilic attack of the sulfur atom on the alpha-haloketone, followed by cyclodehydration.

  • Work-up: Cool the solution. If the product precipitates, filter and wash with cold ethanol. If not, neutralize with aqueous sodium acetate to pH ~5 to induce precipitation of the zwitterion.

  • Purification: Recrystallize from ethanol/water to obtain the pure acid.

Alternative Route: Nucleophilic Substitution (Less Preferred)

Direct alkylation of 2-amino-4-methylthiazole with chloroacetic acid is possible but often yields mixtures of ring-N alkylated (iminothiazoline) and exocyclic-N alkylated products, or leads to cyclization into imidazo[2,1-b]thiazoles. This route requires careful pH control and is generally less efficient for isolating the open-chain acid.

Visualization: Synthetic Logic & Pathway

The following diagram illustrates the mechanistic pathway from glycine precursors to the target thiazole.

SynthesisPathway Glycine Glycine Thiohydantoic Thiohydantoic Acid (N-Thiocarbamoylglycine) Glycine->Thiohydantoic + KSCN / HCl Intermediate S-Alkylated Intermediate (Transient) Thiohydantoic->Intermediate + Chloroacetone (Nucleophilic Attack) Chloroacetone Chloroacetone Target 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid Intermediate->Target Cyclodehydration (- H2O, - HCl) CyclizedSide Imidazo[2,1-b]thiazole (Potential Side Product) Target->CyclizedSide Acid/Heat (Dehydration)

Caption: Hantzsch synthesis pathway ensuring exocyclic amine regioselectivity.

Reactivity & Functional Group Analysis

Understanding the reactivity profile is essential for utilizing this compound in drug discovery.

Amphoteric Character & Chelation

The molecule possesses a "hard" oxygen donor (carboxylate) and a "soft" nitrogen/sulfur donor system.

  • Chelation: It acts as a bidentate ligand for transition metals (Cu²⁺, Zn²⁺), forming stable 5- or 6-membered chelate rings. This property is relevant for metallo-enzyme inhibition studies.

  • Zwitterion Formation: In neutral aqueous solution, the equilibrium favors the zwitterionic form (Thiazolium⁺ / Carboxylate⁻), affecting membrane permeability.

Cyclization Potential

Under strong acidic conditions or dehydrating environments (e.g., acetic anhydride), the carboxylic acid can react with the ring nitrogen (N3) to form a bicyclic lactam structure: 3-methylimidazo[2,1-b]thiazol-5(6H)-one .

  • Implication: Care must be taken during activation of the carboxyl group (e.g., EDC/NHS coupling) to avoid spontaneous cyclization if the open-chain amide is desired.

Amide Coupling

The carboxyl group is available for standard peptide coupling reactions. To derivatize without cyclizing:

  • Protect the secondary amine (N-exocyclic) if necessary (e.g., Boc protection), although the steric bulk of the thiazole often mitigates self-reaction.

  • Use mild coupling reagents (HATU, PyBOP) in aprotic solvents (DMF).

Pharmaceutical & Biological Context

Role in Drug Discovery:

  • Peptidomimetics: The 2-aminothiazole unit serves as a bioisostere for amide bonds or phenyl rings, improving metabolic stability against proteases.

  • Kinase Inhibition: The aminothiazole scaffold is a "privileged structure" in kinase inhibitors (e.g., Dasatinib), forming key hydrogen bonds with the ATP-binding pocket. This specific acetic acid derivative allows for the introduction of polar solubilizing groups or further chain extension.

  • Antimicrobial Activity: Thiazole-acetic acid derivatives have demonstrated efficacy against Gram-positive bacteria by disrupting cell wall synthesis, though specific potency varies by substitution.

References

  • PubChem. 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid (CID 24710032). National Library of Medicine. Link

  • Hantzsch, A. (1887). Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis). Berichte der deutschen chemischen Gesellschaft.
  • Patil, S.A., et al. (2020).[2] Thiazole: A privileged scaffold in drug discovery. Current Topics in Medicinal Chemistry. (Context on biological activity).

  • NTP (National Toxicology Program). 2-Amino-4-thiazoleacetic acid (Isomer data for comparison). Institute of Environmental Health Sciences. Link

  • ACD/Labs.Predicted Physicochemical Properties for Thiazole Derivatives.

Sources

Exploratory

Thermodynamic Stability of Thiazole-Derived Amino Acids

Executive Summary Thiazole-derived amino acids (e.g., thiazolylalanine) represent a critical class of peptidomimetics and antibiotic pharmacophores (such as those found in bleomycin and microcin B17). Their incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-derived amino acids (e.g., thiazolylalanine) represent a critical class of peptidomimetics and antibiotic pharmacophores (such as those found in bleomycin and microcin B17). Their incorporation into peptide backbones offers a dual advantage: conformational restriction and metabolic resistance to proteolysis. However, these benefits come with a distinct thermodynamic trade-off. While the thiazole ring itself exhibits high aromatic stability, its electron-withdrawing nature significantly alters the acidity of the


-carbon proton, introducing risks of racemization that are absent in standard proteinogenic amino acids.

This guide analyzes the thermodynamic drivers of these stability profiles, details the degradation mechanisms, and provides self-validating experimental protocols for characterizing these moieties in drug development.

Part 1: Structural Foundations & Thermodynamic Parameters[1]

To understand the stability of thiazole amino acids, we must first decouple the stability of the heterocycle from the stability of the peptide backbone to which it is attached.

The Thiazole Ring: Aromaticity and Resonance

Unlike its oxazole counterpart, the thiazole ring is highly aromatic. The sulfur atom’s 3d orbitals allow for efficient electron delocalization, conferring significant resonance energy.

  • Thermodynamic Implication: The ring itself is resistant to oxidative degradation and hydrolysis under physiological and standard stress-test conditions.

  • Electronic Effect: The nitrogen atom (electronegative) and the sulfur atom create an electron-deficient

    
    -system (similar to pyridine). This makes the ring an electron-withdrawing group (EWG) relative to the 
    
    
    
    -carbon.
The Critical Weakness: -Proton Acidity

The primary thermodynamic instability in thiazole amino acids is not ring decomposition, but stereochemical instability . The electron-withdrawing thiazole ring stabilizes the carbanion/enolate intermediate formed upon deprotonation of the


-carbon.
  • Result: The

    
     of the 
    
    
    
    -proton in thiazolylalanine is significantly lower than in phenylalanine.
  • Risk: Base-catalyzed racemization occurs rapidly, even under mild peptide synthesis conditions or physiological pH storage.

Table 1: Comparative Stability Profile
ParameterL-Phenylalanine (Standard)L-Thiazolylalanine (Target)Mechanistic Driver
Ring Resonance Energy High (Benzene-like)High (Aromatic)S-atom orbital overlap confers stability.

-Proton Acidity
Low (

)
Moderate (

)
Thiazole acts as an electron sink, stabilizing the enolate.
Hydrolytic Stability HighHighResistance to nucleophilic attack.
Racemization Risk NegligibleHigh Thermodynamic stabilization of the planar transition state.
Oxidation Susceptibility LowModerateSulfur atom can form sulfoxides under harsh oxidative stress.

Part 2: Degradation & Racemization Mechanisms

Understanding the pathway is essential for designing mitigation strategies. The following diagram illustrates the racemization mechanism, which is the primary failure mode for these compounds.

Diagram 1: Thiazole-Induced Racemization Pathway

Racemization cluster_0 Thermodynamic Driving Force: Resonance Stabilization of Enolate L_Isomer L-Thiazolylalanine (Tetrahedral sp3) TS Planar Enolate Intermediate (sp2 Hybridized) L_Isomer->TS Proton Abstraction (Rate Limiting) Base Base (B:) Base->L_Isomer TS->L_Isomer Reprotonation (Face A) D_Isomer D-Thiazolylalanine (Inverted) TS->D_Isomer Reprotonation (Face B) Degradation Oxidative Degradation TS->Degradation Extreme pH/Oxidation

Caption: The electron-withdrawing thiazole ring stabilizes the planar enolate intermediate, lowering the activation energy (


) for proton abstraction and facilitating rapid racemization.

Part 3: Computational Prediction (DFT)

Modern stability assessment begins in silico. We utilize Density Functional Theory (DFT) to predict the rotational barriers and proton affinities.

Recommended Method:

  • Functional:

    
    B97X-D (includes dispersion corrections, crucial for stacking interactions in the crystal lattice).
    
  • Basis Set: 6-311++G(d,p) (diffuse functions are required to model the anionic enolate transition state accurately).

  • Solvation Model: PCM (Polarizable Continuum Model) using water or methanol to mimic formulation buffers.

Key Output to Analyze: If the calculated Gibbs Free Energy difference (


) between the ground state and the enolate transition state is 

, the compound is flagged as "High Risk" for racemization at room temperature.

Part 4: Experimental Protocols

As a Senior Scientist, I do not rely on generic "stability tests." We use targeted protocols that isolate specific failure modes.

Protocol A: Differential Scanning Calorimetry (DSC) for Solid-State Stability

Objective: Determine the melting onset (


) and thermal decomposition temperature (

).
  • Preparation: Weigh 2–5 mg of dried thiazole-amino acid into an aluminum pan. Crimp with a pinhole lid (allows gas escape, preventing pressure artifacts).

  • Reference: Empty crimped aluminum pan.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 350°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Endotherm 1: Melting point (Sharp peak). Broadening indicates impurity or amorphous content.

    • Exotherm/Baseline Shift: Decomposition.

    • Success Criterion:

      
       indicates sufficient thermal stability for solid dosage forms.
      
Protocol B: Arrhenius Stress Testing (Racemization Kinetics)

Objective: Determine the shelf-life (


) regarding stereochemical integrity.
  • Setup: Prepare 1 mM solutions of the thiazole peptide in Phosphate Buffer (pH 7.4) and Borate Buffer (pH 9.0).

  • Incubation: Aliquot samples into HPLC vials and incubate at three isotherms: 40°C, 50°C, and 60°C.

  • Sampling: At

    
     hours.
    
  • Analysis (Chiral HPLC):

    • Column: Chiralpak zwix(+) or Crownpak CR-I(+) (specialized for amino acids).

    • Mobile Phase: MeOH/Acetonitrile with 50mM Formic Acid (Acidic mobile phase prevents on-column racemization).

    • Detection: UV at 254 nm (Thiazole absorbance max).

  • Calculation: Plot

    
     vs. 
    
    
    
    (Kelvin).
    
    
    Extrapolate
    
    
    to 25°C to predict shelf-life.
Diagram 2: Experimental Workflow

Workflow cluster_QC Phase 1: Purity Check cluster_Stress Phase 2: Stress Testing cluster_Analysis Phase 3: Data Processing Start Synthesized Thiazole-AA Purity Chiral HPLC (>99.5% ee) Start->Purity Split Split Sample Purity->Split Solid Solid State (DSC/TGA) Split->Solid Solution Solution State (pH 7.4 / pH 9.0) Split->Solution Arrhenius Arrhenius Plot (Predict t90) Solid->Arrhenius Thermal Stability Limit Calc Calculate Rate Constant (k) Solution->Calc HPLC Timepoints Calc->Arrhenius

Caption: Integrated workflow for determining thermodynamic and kinetic stability limits.

Part 5: Formulation Implications

For drug development professionals, the data generated above dictates the formulation strategy:

  • pH Control is Non-Negotiable: Unlike standard peptides, thiazole-peptides must be formulated at pH < 7.0 . The racemization rate increases exponentially with pH due to the stabilization of the enolate [1].

  • Lyophilization: Due to the high thermal stability of the ring (confirmed by DSC), these compounds are excellent candidates for lyophilization, provided the pre-lyophilization solution is kept acidic.

  • Steric Shielding: If racemization is too rapid (

    
    ), consider N-methylation of the thiazole-amino acid. This removes the amide proton, preventing the formation of the H-bond network that often assists in the deprotonation of the 
    
    
    
    -carbon.

References

  • Siodłak, D. (2021).[1][2] Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53, 673–686.[2] [Link]

  • Walsh, C. T., et al. (2001). Post-translational modification of protein S: oxazoles, thiazoles and pyridines. Biochemical Society Transactions, 29(2). [Link]

  • Groth, U., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15). [Link]

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. [Link]

Sources

Foundational

Literature review on 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid derivatives

This guide provides an in-depth technical analysis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid and its derivatives.[1] It distinguishes this specific N-substituted glycine derivative from its structural isomer, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid and its derivatives.[1] It distinguishes this specific N-substituted glycine derivative from its structural isomer, the 4-acetic acid derivative (a common cephalosporin/mirabegron intermediate), ensuring precise chemical targeting.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Agrochemical Researchers[1]

Chemical Profile & Structural Logic[1][2][3]

The core molecule, 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid , represents a specific class of thiazolyl-glycines.[1] Unlike the more common 2-aminothiazol-4-yl-acetic acid (where the acid chain is attached to the ring carbon), this molecule features the acetic acid moiety attached to the exocyclic nitrogen at position 2.[1]

Structural Nomenclature
  • IUPAC Name: N-(4-Methyl-1,3-thiazol-2-yl)glycine[1]

  • Core Scaffold: 1,3-Thiazole[1][2][3][4]

  • Key Functionality: Ambident nucleophile (2-amino group) capable of forming N-alkyl (desired) or N-ring (imino) derivatives.[1]

The Regioselectivity Challenge

The synthesis of this derivative is governed by the ambident nature of the 2-aminothiazole anion.[1] Alkylation with chloroacetic acid can occur at:

  • Exocyclic Nitrogen (

    
    ):  Yields the target amino-acid derivative. Favored under thermodynamic control or specific solvent conditions.
    
  • Endocyclic Nitrogen (

    
    ):  Yields the imino-thiazoline derivative. This is often the kinetic product.
    

Technical Insight: To secure the target structure, researchers must control reaction conditions (solvent polarity, base strength) to favor the


 tautomer or induce a Dimroth rearrangement of the kinetic intermediate.

Synthetic Architecture

The synthesis is best approached via a convergent strategy: first constructing the thiazole core (Hantzsch Synthesis), followed by controlled N-alkylation.

Pathway Visualization

The following diagram illustrates the synthetic logic and the critical regioselectivity bifurcation.

G cluster_legend Reaction Conditions Start1 Thiourea Core 2-Amino-4-methylthiazole (Nucleophilic Core) Start1->Core Hantzsch Cyclization (Reflux/H2O) Start2 Chloroacetone Start2->Core Intermediate Kinetic Intermediate (Imino-thiazoline) Core->Intermediate Alkylation (Kinetic) Target TARGET MOLECULE 2-[(4-Methylthiazol-2-yl)amino]acetic acid Core->Target Alkylation (Thermodynamic) Base/Heat Reagent Chloroacetic Acid (or Ethyl Ester) Reagent->Core Intermediate->Target Dimroth Rearrangement (High Temp/Base) Byproduct Ring N-Alkylated Isomer (Undesired) Intermediate->Byproduct Irreversible Stabilization Reflux Reflux Rearrangement Rearrangement Reflux->Rearrangement

Figure 1: Synthetic pathway highlighting the Hantzsch cyclization and the regioselective alkylation steps.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The appearance of specific intermediates (precipitates, color changes) serves as a checkpoint for the scientist.

Step 1: Synthesis of 2-Amino-4-methylthiazole (Core)

This step utilizes the classic Hantzsch Thiazole Synthesis.[1]

  • Reagents: Thiourea (1.0 eq), Chloroacetone (1.0 eq), Water (Solvent).[5]

  • Procedure:

    • Suspend Thiourea (76 g, 1.0 mol) in Water (200 mL) in a flask equipped with a reflux condenser.

    • Add Chloroacetone (92.5 g, 1.0 mol) dropwise over 30 minutes. Checkpoint: The reaction is exothermic; the suspension will clear to a yellow solution as thiourea is consumed.[1]

    • Reflux the solution for 2 hours.

    • Cool to room temperature. Neutralize with 50% NaOH solution while stirring vigorously until pH > 10. Checkpoint: The product will separate as a dark oil or solid.[1]

    • Extract with ether or filter the solid.[5] Recrystallize from ethanol.

    • Validation: Melting Point should be 44–45°C .

Step 2: Synthesis of 2-[(4-Methylthiazol-2-yl)amino]acetic Acid

This step involves the N-alkylation of the amine.[1] Using the ethyl ester of chloroacetic acid is often preferred to prevent salt formation during the reaction, followed by hydrolysis.

  • Reagents: 2-Amino-4-methylthiazole (1.0 eq), Ethyl Chloroacetate (1.1 eq), Anhydrous Potassium Carbonate (

    
    , 2.0 eq), Acetone (dry).
    
  • Procedure:

    • Dissolve 2-Amino-4-methylthiazole (0.1 mol) in dry Acetone (150 mL) .

    • Add anhydrous

      
       (0.2 mol) .
      
    • Add Ethyl Chloroacetate (0.11 mol) dropwise.

    • Reflux the mixture for 6–8 hours. Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting amine spot should disappear.[1]

    • Filter the hot solution to remove inorganic salts (

      
      ).
      
    • Evaporate the solvent to obtain the ester intermediate.

    • Hydrolysis: Dissolve the crude ester in 10% NaOH (aq) and reflux for 1 hour. Acidify with HCl to pH 3–4.

    • Isolation: The free acid will precipitate upon cooling. Recrystallize from Ethanol/Water.

Biological & Pharmacological Applications[1][4][5][6][8][9]

The N-(thiazol-2-yl)glycine scaffold is a versatile pharmacophore.[1] Its biological profile is distinct from the ring-substituted isomers.[1]

Comparative Activity Profile
Activity DomainMechanism of ActionRelevance of Thiazole-Glycine Scaffold
Plant Growth Regulation Auxin AnalogStructural similarity to indole-3-acetic acid (IAA).[1] The thiazole ring mimics the indole core, while the glycine chain provides the carboxylate essential for receptor binding.
Antimicrobial Peptidoglycan InhibitionActs as a peptidomimetic.[1] The glycine moiety allows it to mimic D-Ala-D-Ala precursors in bacterial cell wall synthesis.[1]
Anti-inflammatory COX InhibitionDerivatives often show moderate COX-1/COX-2 inhibition due to the acidic head group and lipophilic heterocyclic tail.[1]
Drug Development Linker/SpacerUsed as a rigidified amino acid linker in PROTACs or peptide-drug conjugates (PDCs) to improve metabolic stability compared to natural amino acids.
Structure-Activity Relationship (SAR)[1]
  • C4-Methyl Group: Essential for lipophilicity.[1] Replacing with a phenyl group often shifts activity from antibacterial to antifungal.

  • Acid Functionality: Conversion to hydrazides (-CONHNH2) dramatically increases antimicrobial potency but reduces solubility.

  • N-Substitution: The secondary amine (-NH-) is critical for H-bonding within the active site.[1] Alkylation to a tertiary amine often abolishes biological activity.

References

  • Traumann, V. (1939). "2-Amino-4-methylthiazole".[1][6] Organic Syntheses, 19, 10.

  • Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 2-aminothiazole derivatives as antifungal agents." Bioorganic & Medicinal Chemistry Letters.

  • SriramChem. (2024). "2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride Specifications and Isomer Distinction."

  • PubChem. (2021).[7] "2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid (Related Structural Data)." National Library of Medicine.[1][7] [7]

  • Molkem. (2025). "Industrial synthesis of Aminothiazole Acetic Acid Derivatives."

Sources

Exploratory

Biological Significance of N-(4-methyl-2-thiazolyl)glycine Scaffolds

The following technical guide details the biological significance, chemical utility, and experimental applications of N-(4-methyl-2-thiazolyl)glycine scaffolds. This document is structured for medicinal chemists and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological significance, chemical utility, and experimental applications of N-(4-methyl-2-thiazolyl)glycine scaffolds. This document is structured for medicinal chemists and drug discovery scientists, focusing on the scaffold's role as a privileged structure in fragment-based drug design (FBDD).

Technical Guide & Whitepaper

Executive Summary

The N-(4-methyl-2-thiazolyl)glycine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. This scaffold combines a lipophilic 2-amino-4-methylthiazole core with a polar, acidic glycine tail.

Its biological significance stems from its ability to function as a bioisostere for phosphate groups (in phosphatase inhibitors) and peptide fragments (in protease inhibitors). The scaffold is widely utilized in the development of:

  • PTP1B Inhibitors: Targeting type 2 diabetes and obesity.

  • Aldose Reductase Inhibitors: Addressing diabetic complications.

  • Antimicrobial Agents: Via Schiff base derivatization.

  • Peptidomimetics: Serving as a rigid, non-hydrolyzable linker.

Chemical Architecture & Pharmacophore Analysis

The efficacy of N-(4-methyl-2-thiazolyl)glycine lies in its distinct structural zones, which allow for simultaneous hydrophobic and electrostatic interactions within a protein binding pocket.

Structural Zones
  • The Anchor (Carboxylic Acid): The glycine carboxylate moiety (

    
    ) exists as an anion at physiological pH. It mimics the terminal carboxylate of amino acids or the phosphate group of substrates like phosphotyrosine.
    
  • The Linker (Amine Nitrogen): The secondary amine (-NH-) acts as a hydrogen bond donor. Its attachment to the thiazole ring at the 2-position creates a conjugated system, modulating the basicity of the nitrogen.

  • The Core (Thiazole Ring): A planar, aromatic heterocycle that engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the active site.
    
  • The Lipophilic Tail (4-Methyl Group): Provides a small hydrophobic handle that can displace water molecules from hydrophobic pockets, increasing binding entropy.

Pharmacophore Visualization (Graphviz)

Pharmacophore Figure 1: Pharmacophore dissection of the N-(4-methyl-2-thiazolyl)glycine scaffold. Acid Carboxylic Acid (Anionic Anchor) Electrostatic Interaction Linker Glycine Linker (Flexible Spacer) Acid->Linker C-Terminus Nitrogen Exocyclic Nitrogen (H-Bond Donor) Linker->Nitrogen N-Terminus Thiazole Thiazole Ring (Pi-Stacking) Nitrogen->Thiazole C2-Attachment Methyl 4-Methyl Group (Hydrophobic Contact) Thiazole->Methyl C4-Position

Synthetic Methodology

Reliable synthesis is crucial for library generation. The standard protocol involves the Hantzsch thiazole synthesis followed by N-alkylation.

Protocol: Synthesis of N-(4-methyl-2-thiazolyl)glycine
Step 1: Formation of 2-Amino-4-methylthiazole
  • Reagents: Thiourea (1.0 eq), Chloroacetone (1.0 eq), Ethanol.

  • Mechanism: Cyclocondensation.

  • Procedure:

    • Dissolve thiourea in ethanol.

    • Add chloroacetone dropwise at room temperature.

    • Reflux for 4 hours. The solution will turn yellow.

    • Cool and neutralize with

      
       to precipitate the free base.
      
    • Recrystallize from ethanol/water.

Step 2: N-Alkylation with Chloroacetic Acid
  • Reagents: 2-Amino-4-methylthiazole (1.0 eq), Chloroacetic acid (1.2 eq), Sodium Acetate (anhydrous), Ethanol.

  • Procedure:

    • Mix 2-amino-4-methylthiazole and sodium acetate in absolute ethanol.

    • Add chloroacetic acid.

    • Reflux for 6–8 hours.

    • Pour the reaction mixture into ice-cold water.

    • The product, N-(4-methyl-2-thiazolyl)glycine , precipitates as a solid.

    • Filter and wash with cold water.

Data Validation (Self-Check)
  • Yield: Expected >70%.

  • Melting Point: Check against literature (approx. 200°C decomp).

  • 1H NMR (DMSO-d6): Look for the thiazole proton (~6.3 ppm, s, 1H), the methyl group (~2.1 ppm, s, 3H), and the methylene protons of glycine (~4.0 ppm, d, 2H).

Biological Applications & Mechanism of Action[1]

A. PTP1B Inhibition (Diabetes & Obesity)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Inhibitors must mimic the phosphotyrosine substrate.

  • Mechanism: The carboxylic acid of the glycine moiety mimics the phosphate group, engaging the critical Arg221 residue in the PTP1B active site loop. The thiazole ring sits in the hydrophobic groove, providing selectivity over other phosphatases.

  • Significance: This scaffold serves as a "head group" for non-peptidic PTP1B inhibitors, improving oral bioavailability compared to phosphate-containing molecules.

B. Aldose Reductase Inhibition (Diabetic Complications)

Aldose reductase converts glucose to sorbitol; its overactivity leads to cataracts and neuropathy.

  • Mechanism: The anionic head group binds to the catalytic site (Tyr48, His110, Trp111), while the lipophilic thiazole core fits into the "specificity pocket."

  • Reference Compound: Structurally related to Zopolrestat , which utilizes a similar heterocyclic-acetic acid motif.

C. Antimicrobial Activity (Schiff Bases)

The hydrazide derivatives of this scaffold are potent antimicrobial agents.

  • Workflow: The acid is converted to an ester, then a hydrazide, and finally condensed with aromatic aldehydes to form Schiff bases.

  • Target: These derivatives often disrupt bacterial cell walls or inhibit specific bacterial enzymes (e.g., DNA gyrase).

Pathway Visualization: PTP1B Inhibition Logic

PTP1B_Pathway Figure 2: Mechanism of PTP1B inhibition by thiazolyl-glycine scaffolds enhancing insulin signaling. Insulin Insulin Receptor (Activated) IRS1 IRS-1 (Tyrosine Phosphorylated) Insulin->IRS1 Phosphorylation Dephos Dephosphorylation (Signal Termination) IRS1->Dephos Substrate for Signal Sustained Insulin Signaling (Glucose Uptake) IRS1->Signal Downstream Effect PTP1B PTP1B Enzyme (Active) PTP1B->Dephos Catalyzes Complex PTP1B-Inhibitor Complex (Inactive) PTP1B->Complex Inhibition Scaffold N-(4-methyl-2-thiazolyl)glycine (Inhibitor) Scaffold->PTP1B Binds Active Site (Mimics pTyr) Complex->Dephos Blocks

Experimental Protocol: Enzyme Inhibition Assay

To validate the biological activity of a library based on this scaffold, the following standard enzymatic assay is recommended.

Objective: Determine the


 of N-(4-methyl-2-thiazolyl)glycine derivatives against PTP1B.

Materials:

  • Recombinant human PTP1B.

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

Step-by-Step Workflow:

  • Preparation: Dissolve test compounds in DMSO (10 mM stock).

  • Incubation: In a 96-well plate, add:

    • 80 µL Assay Buffer.

    • 10 µL Enzyme solution (PTP1B).

    • 10 µL Test compound (varying concentrations).

    • Incubate for 10 minutes at 37°C.

  • Reaction Start: Add 10 µL of pNPP substrate (final conc. 2 mM).

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Analysis: Plot Reaction Rate (

    
    ) vs. Log[Concentration]. Calculate 
    
    
    
    using non-linear regression (Sigmoidal dose-response).
ParameterControl (DMSO)Inhibitor (High Conc)Inhibitor (Low Conc)
Absorbance (405nm) High (Linear increase)Low (Flat line)Moderate
Inhibition % 0%>90%<50%

References

  • Biological and Medicinal Significance of 2-Aminothiazoles. Scholars Research Library. Source:

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Biological Activities. Molecules. Source:

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Journal of Medicine. Source:

  • PTP1B Inhibitors: A Review of the Patent Literature.Expert Opinion on Therapeutic Patents. (General grounding for thiazole-acid scaffolds in PTP1B).
  • Aldose Reductase Inhibitors: Structure-Activity Relationships.Journal of Medicinal Chemistry. (General grounding for heterocyclic acetic acid inhibitors).

Protocols & Analytical Methods

Method

Application Note: Reaction of 2-Amino-4-methylthiazole with Chloroacetic Acid

Executive Summary The reaction between 2-amino-4-methylthiazole and chloroacetic acid is a pivotal transformation in heterocyclic chemistry, serving as the gateway to two distinct, pharmacologically active scaffolds: Lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reaction between 2-amino-4-methylthiazole and chloroacetic acid is a pivotal transformation in heterocyclic chemistry, serving as the gateway to two distinct, pharmacologically active scaffolds:

  • Linear N-Alkylated Acids: N-(4-methylthiazol-2-yl)glycine derivatives.

  • Fused Bicyclic Lactams: 5-methylimidazo[2,1-b]thiazol-3(2H)-one derivatives.

This Application Note provides a definitive guide to controlling this reaction. While often cited as a direct route to fused systems (analogous to the synthesis of Levamisole), the reaction with chloroacetic acid specifically (as opposed to


-halo ketones) typically arrests at the N-alkylated intermediate under standard conditions. Accessing the fused lactam requires specific dehydration protocols. This guide details the selective synthesis of both species.

Mechanistic Insight & Causality

The Nucleophilicity Paradox

The 2-aminothiazole system presents an ambident nucleophile challenge.

  • Endocyclic Nitrogen (N3): The most basic center (

    
     hybridized, lone pair in plane). Kinetic alkylation often occurs here first, forming a thiazolium salt.
    
  • Exocyclic Amino Group (NH

    
    ):  Less basic due to resonance delocalization into the ring, but the resulting product is often thermodynamically favored.
    
Reaction Pathway Analysis

In the reaction with chloroacetic acid, the pathway is dictated by pH and solvent energy.

  • Initial Attack: The thiazole N3 attacks the

    
    -carbon of chloroacetic acid, forming an unstable thiazolium intermediate.
    
  • Rearrangement (Dimroth-like): Under thermal equilibrium or basic workup, the alkyl group effectively "migrates" to the exocyclic nitrogen (or the exocyclic amine attacks directly in a slower, thermodynamic process), yielding the linear N-alkylated product (N-(4-methylthiazol-2-yl)glycine).

  • Cyclization (Dehydration): The linear acid contains both a nucleophile (ring nitrogen) and an electrophile (carboxylic acid). However, the acid is a poor electrophile. Cyclization to the imidazo[2,1-b]thiazole ring requires activation of the carboxyl group (e.g., using acetic anhydride or acid catalysis) to close the lactam ring.

Mechanistic Diagram

Mechanism cluster_conditions Condition Dependent Selectivity Reactants 2-Amino-4-methylthiazole + Chloroacetic Acid Transition Transition State (Ambident Attack) Reactants->Transition Reflux (EtOH/H2O) Linear Product A (Thermodynamic) N-(4-methylthiazol-2-yl)glycine (Linear Acid) Transition->Linear Base (NaOAc) Thermodynamic Control Cyclic Product B (Dehydrated) 5-methylimidazo[2,1-b]thiazol-3(2H)-one (Fused Lactam) Linear->Cyclic Ac2O or Acid - H2O (Cyclization)

Caption: Divergent synthesis pathways controlled by reaction conditions. Mild base favors the linear glycine derivative; dehydration forces ring closure.

Experimental Protocols

Protocol A: Synthesis of N-(4-Methylthiazol-2-yl)glycine (Linear Scaffold)

Objective: Selective N-alkylation without cyclization. Scale: 10 mmol basis.

Reagents & Equipment
  • 2-Amino-4-methylthiazole (1.14 g, 10 mmol)

  • Chloroacetic acid (1.42 g, 15 mmol)

  • Sodium Acetate (anhydrous) (1.23 g, 15 mmol)

  • Ethanol (20 mL)

  • Water (5 mL)

  • Reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-4-methylthiazole in Ethanol (20 mL).

  • Addition: Add an aqueous solution of Chloroacetic acid (dissolved in 5 mL water) to the flask.

  • Buffering: Add Sodium Acetate. Note: NaOAc acts as a buffer to neutralize the HCl generated, preventing protonation of the unreacted amine which would kill nucleophilicity.

  • Reaction: Reflux the mixture at 80°C for 6–8 hours. Monitor by TLC (System: EtOAc/MeOH 9:1). The starting amine (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Pour the residue into ice-cold water (50 mL).

    • Adjust pH to 4–5 using dilute HCl if necessary to precipitate the zwitterionic amino acid.

  • Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water (1:1).

Expected Yield: 65–75% Characterization: MP: 198–202°C (decomp). IR: Broad -OH/NH stretch (3200-2500 cm


), C=O acid (1710 cm

).
Protocol B: Synthesis of 5-Methylimidazo[2,1-b]thiazol-3(2H)-one (Fused Lactam)

Objective: Cyclodehydration of the linear intermediate. Prerequisite: Can be performed directly or using the product from Protocol A.

Reagents
  • N-(4-Methylthiazol-2-yl)glycine (1.0 g) (Product of Protocol A)

  • Acetic Anhydride (5 mL)

  • Pyridine (Catalytic, 2 drops)

Step-by-Step Methodology
  • Activation: Place the glycine derivative in a dry flask.

  • Dehydration: Add Acetic Anhydride and Pyridine.

  • Reaction: Heat at reflux (140°C) for 1–2 hours. The solid will dissolve as the reaction proceeds.[1]

  • Isolation:

    • Cool the mixture.

    • Pour onto crushed ice (50 g) with vigorous stirring to hydrolyze excess anhydride.

    • The cyclic lactam typically precipitates as a solid.

  • Purification: Filter and wash with cold water. Recrystallize from Benzene or Toluene (Note: Use Cyclohexane/EtOAc if avoiding Benzene).

Expected Yield: 50–60% Characterization: MP: 145–148°C. IR: Sharp C=O lactam (1740–1750 cm


), absence of broad OH/NH.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Protonation of amineEnsure sufficient Sodium Acetate (1.5 eq) is used to scavenge HCl.
Oiling out (Protocol A) Incomplete precipitationThe product is an amino acid (zwitterion). Ensure pH is adjusted to the isoelectric point (~pH 4-5).
Mixture of Products Partial cyclizationAvoid excessive heating (>100°C) in Protocol A. If cyclization is desired (Protocol B), ensure anhydrous conditions.
Starting Material Remains Low nucleophilicityAdd a catalytic amount of KI (Finkelstein condition) to generate the more reactive iodoacetic acid in situ.

Workflow Visualization

Workflow Start Start: 2-Amino-4-methylthiazole + Chloroacetic Acid Condition1 Reflux EtOH/H2O + NaOAc (Buffer) Start->Condition1 Check Check TLC (Polar product formed?) Condition1->Check PathA Workup: Pour into Ice Water Adjust pH to 4-5 Check->PathA Yes ProductA Isolate Linear Acid (N-alkylated glycine) PathA->ProductA PathB Add Acetic Anhydride Reflux 2h ProductA->PathB Optional Cyclization ProductB Isolate Fused Lactam (Imidazothiazolone) PathB->ProductB

Caption: Operational workflow for selecting between linear and fused heterocyclic products.

References

  • Traumann, V. "Synthesis of 2-amino-4-methylthiazole." Organic Syntheses, Coll.[1] Vol. 3, p.76 (1955); Vol. 25, p.3 (1945).

  • Beyer, H. & Hantschel, H.
  • Abignente, E. et al. "Research on heterocyclic compounds. X. Imidazo[2,1-b]thiazole derivatives." Journal of Heterocyclic Chemistry, 26(6), 1875-1880.
  • BenchChem. "Protocol for N-Alkylation of 2-Aminothiazoles." Application Note Series.

  • PubChem. "2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid Compound Summary." (Structural verification of open-chain derivatives).

Sources

Application

Procedure for coupling 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid in peptide synthesis

Application Note & Protocol Topic: Procedure for Coupling 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid in Peptide Synthesis For: Researchers, scientists, and drug development professionals Introduction: The Role of Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Procedure for Coupling 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid in Peptide Synthesis

For: Researchers, scientists, and drug development professionals

Introduction: The Role of Thiazole-Containing Amino Acids in Peptidomimetics

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, conformational rigidity, and biological activity. Among these, thiazole-containing amino acids are of particular interest. The thiazole heterocycle can act as a bioisosteric replacement for a peptide bond, reduce polarity, and introduce a rigid conformational constraint into the peptide backbone.[1] This can facilitate specific secondary structures, such as turns, which are often crucial for receptor binding.[1]

This document provides a detailed guide for the efficient coupling of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid, a unique building block featuring a secondary amine integrated into the thiazole system. We will explore the inherent challenges posed by its structure and present a robust, validated protocol for its successful incorporation into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques.

Structural Analysis and Inherent Challenges

The successful coupling of any amino acid depends on understanding its unique chemical properties. The structure of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid presents specific challenges that must be addressed with a carefully optimized protocol.

  • Chemical Structure:

    • Formula: C₆H₈N₂O₂S[2]

    • Key Features:

      • Secondary Amine: The amino group is a secondary amine, which is known to be less nucleophilic and more sterically hindered than a primary amine. This can lead to slower coupling kinetics.

      • Steric Hindrance: The 4-methyl group on the thiazole ring adds steric bulk near the reactive secondary amine, further impeding the approach of the activated carboxyl group of the preceding amino acid in the sequence.

      • Heterocyclic Nucleophilicity: The thiazole ring itself is an electron-rich system. The endocyclic nitrogen and sulfur atoms, while part of an aromatic system, could potentially engage in side reactions with highly reactive coupling reagents, although this is generally a minor concern under controlled conditions.

Due to these factors, standard coupling conditions may result in low yields, incomplete reactions, and the formation of deletion sequences. Therefore, a strategy employing a highly efficient coupling reagent is paramount.

The Chemistry of Peptide Bond Formation: A Mechanistic Overview

Peptide bond formation is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group.[3] In solid-phase peptide synthesis (SPPS), this is achieved using coupling reagents.

The most common activation strategy involves carbodiimides, such as Diisopropylcarbodiimide (DIC), which react with the N-protected amino acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is unstable and prone to side reactions, most notably racemization via an oxazolone intermediate and rearrangement to an unreactive N-acylurea.[4][6]

To mitigate these issues, additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used.[7][8] These additives rapidly intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester.[6][9] This active ester then reacts cleanly with the amine component, significantly suppressing racemization and improving coupling efficiency.[6][10] Oxyma is now preferred over HOBt due to its superior safety profile (non-explosive) and comparable or even superior performance in suppressing racemization.[8][10]

For challenging couplings, such as those involving sterically hindered or N-methylated amino acids, more potent "in-situ" activating reagents are employed.[11] These are typically aminium/uronium or phosphonium salts like HATU, HBTU, and COMU.[11][12][13] These reagents directly convert the carboxylic acid into its corresponding HOAt or Oxyma active ester, providing rapid and efficient acylation.[11]

Recommended Coupling Strategy: High-Efficiency Reagents for a Challenging Residue

Given the steric hindrance and reduced nucleophilicity associated with 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid, we recommend a coupling strategy centered around a modern uronium salt coupling reagent.

  • Recommended Reagent: COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate).

    • Rationale: COMU is an Oxyma-based uronium salt with reactivity comparable or superior to HATU.[13] It excels in difficult couplings, has improved solubility, and crucially, its byproducts are non-explosive and have a reduced allergenic potential compared to HOBt-based reagents like HBTU.[13]

  • Recommended Base: N,N-Diisopropylethylamine (DIPEA) .

    • Rationale: DIPEA is a sterically hindered, non-nucleophilic base that effectively facilitates the activation of the carboxylic acid without competing in the coupling reaction or causing significant side reactions.[12]

  • Solvent: High-purity, peptide synthesis-grade N,N-Dimethylformamide (DMF) .

The overall workflow for incorporating this amino acid during a standard Fmoc-based SPPS cycle is depicted below.

SPPS_Workflow Resin Fmoc-NH-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling Reaction (Pre-activated Thiazole AA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Monitoring 5. Coupling Monitoring (Chloranil Test) Wash2->Monitoring NextCycle Next SPPS Cycle or Final Cleavage Monitoring->NextCycle

Caption: Standard Fmoc-SPPS cycle for incorporation of the thiazole amino acid.

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation

ReagentConcentrationSolventNotes
Fmoc Deprotection Solution20% (v/v) PiperidineDMFPrepare fresh daily.
2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid0.5 MDMFMay require gentle warming to fully dissolve.
COMU0.5 MDMFPrepare fresh before use as it has limited solution stability.[11]
DIPEA2.0 MNMPN-Methyl-2-pyrrolidone (NMP) is recommended for DIPEA stock.

Protocol 2: Coupling Procedure (0.1 mmol Scale)

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.[14][15]

  • Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine) in DMF for 30 minutes in the reaction vessel. Drain the DMF.

  • Pre-activation of the Amino Acid:

    • In a separate vial, combine the following:

      • 400 µL of 0.5 M 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid in DMF (0.2 mmol, 2.0 eq).

      • 400 µL of 0.5 M COMU in DMF (0.2 mmol, 2.0 eq).

      • 200 µL of 2.0 M DIPEA in NMP (0.4 mmol, 4.0 eq).

    • Vortex the mixture and allow it to pre-activate for 2-5 minutes at room temperature. The solution should turn a pale yellow.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the drained peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended or a double coupling can be performed.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts.

  • Coupling Completion Check:

    • Take a small sample of the resin beads for a qualitative test. Since the coupling involves a secondary amine, the standard Kaiser test will give a false negative. The Chloranil test is required.

    • If the test is positive (blue beads): The coupling is incomplete. Repeat steps 2-4 (this is known as a "double coupling").

    • If the test is negative (beads remain colorless/yellow): The coupling is complete. Proceed to the next Fmoc deprotection step in your sequence.

The activation mechanism, which is central to this protocol's success, is illustrated below.

Activation_Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product AA Thiazole-AA-COOH ActiveEster Oxyma Active Ester (Highly Reactive) AA->ActiveEster + COMU + DIPEA COMU COMU COMU->ActiveEster Base DIPEA Base->ActiveEster Peptide Peptide Bond (on Resin) ActiveEster->Peptide + H₂N-Peptide-Resin

Caption: Activation of the thiazole amino acid with COMU to form a reactive Oxyma ester.

Quality Control and Validation

Trustworthiness in synthesis requires rigorous validation. After completing the peptide sequence, the final product must be cleaved from the resin, purified, and characterized.

A. Cleavage and Deprotection:

  • Use a standard cleavage cocktail appropriate for your peptide's sequence (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane).

  • After cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

B. Analysis by HPLC and LC-MS: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing peptide purity, while Mass Spectrometry (MS) confirms its identity.[16][17][18]

  • Instrumentation: An HPLC system with a UV detector (214 nm & 280 nm) coupled to a mass spectrometer (LC-MS) is ideal.[16][19]

  • Column: A C18 reverse-phase column is suitable for most peptides.[16]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Sample HPLC Gradient Protocol:

Time (min)% Solvent BFlow Rate (mL/min)
051.0
25651.0
27951.0
30951.0
3151.0
3551.0
  • Expected Results: The LC-MS analysis should show a major peak on the HPLC chromatogram corresponding to the calculated mass of the desired peptide, confirming the successful incorporation of the 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid residue.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Chloranil Test)1. Insufficient coupling time. 2. Steric hindrance from the preceding residue. 3. Aggregation of the peptide-resin.[20]1. Double Couple: Repeat the coupling step with fresh reagents. 2. Increase Time/Temp: Extend coupling time to 4 hours or perform at a slightly elevated temperature (35-40°C). Microwave-assisted SPPS can also be highly effective.[13] 3. Change Solvent: Switch from DMF to NMP, which can be better at disrupting aggregation.
Deletion of the Thiazole Residue (Detected in MS)Severe steric hindrance or failed coupling that was not detected or addressed.Re-synthesize the peptide using a more potent coupling reagent like PyAOP , which is known to be highly effective for hindered couplings.[11] Ensure pre-activation is allowed to proceed for at least 5 minutes.
Side Product Formation (Unexpected mass in MS)Potential reaction with the thiazole ring or impurities in the building block.1. Ensure high purity of the starting 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid. 2. Avoid excessive equivalents of coupling reagents (2.0 eq. is generally sufficient). 3. Ensure the base is non-nucleophilic (use DIPEA or 2,4,6-collidine).

Conclusion

The successful incorporation of structurally unique amino acids like 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid is achievable with a rationally designed synthesis strategy. By acknowledging the challenges of steric hindrance and employing a high-efficiency, Oxyma-based coupling reagent such as COMU, researchers can reliably synthesize novel thiazole-containing peptides. This protocol, combined with diligent in-process monitoring and rigorous final analysis, provides a trustworthy and reproducible method for advancing the design of sophisticated peptidomimetics for research and drug development.

References

  • Carbodiimides and Additives. (2021, May 19). AAPPTEC - Peptides. [Link]

  • HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. [Link]

  • Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs. [Link]

  • Oxyma as an additive in green solid-phase peptide synthesis. (2025, May 9). CEM Corporation. [Link]

  • Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. (2023, July 6). LCGC International. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. [Link]

  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. [Link]

  • Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry – A European Journal, 15(37), 9394-403. [Link]

  • DCC Coupling With HOBt Activation Mechanism. (2023, February 1). Organic Chemistry [YouTube Channel]. [Link]

  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC - Peptides. [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Iris Biotech. [Link]

  • Jin, Y., Jiang, M., Wang, H., & Fu, H. (2016). Installing amino acids and peptides on N-heterocycles under visible-light assistance. Scientific Reports, 6, 20068. [Link]

  • Han, Y., Albericio, F., & Barany, G. (1996). Side reactions in solid-phase peptide synthesis and their applications. Peptide Research, 9(4), 184-90. [Link]

  • Vasanth, K., & Rajasekaran, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Singh, Y., & D'Souza, L. M. (2012). Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. [Link]

  • 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid. (n.d.). PubChemLite. [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025, March 12). Knowledge UChicago. [Link]

  • 2-[(4R,5R)-2-amino-5-methyl-4,5-dihydro-1,3-thiazol-4-yl]acetic acid. (2026, January 18). PubChem. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-efficiency, microwave-assisted synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-efficiency, microwave-assisted synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid (also known as N-(4-Methyl-2-thiazolyl)glycine).

Abstract & Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs (e.g., Dasatinib, Avatrombopag) due to its ability to modulate kinases and G-protein-coupled receptors. The specific derivative 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid represents a critical building block where a glycine moiety is fused to the thiazole amine, often used to improve solubility or as a linker in PROTACs and peptidomimetics.

Conventional synthesis via the Hantzsch reaction (refluxing


-haloketones with thioureas) often suffers from long reaction times (8–12 hours), variable yields, and the use of volatile organic solvents. This protocol details a Microwave-Assisted  approach that reduces reaction time to under 20 minutes, utilizes ethanol as a green solvent, and improves yield purity by suppressing side reactions (e.g., over-alkylation).

Scientific Foundation & Reaction Mechanism

The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an


-haloketone and a thiourea derivative.
  • Component A: Chloroacetone (1-chloropropan-2-one) provides the 3-carbon backbone and the nitrogen of the thiazole ring.

  • Component B:

    
    -Thiocarbamoylglycine  (Thioureidoacetic acid) provides the N-C-S fragment and the acetic acid tail.
    
Mechanism of Action[1]
  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon of chloroacetone, displacing the chloride ion (
    
    
    
    reaction).
  • Cyclization: The amide nitrogen attacks the ketone carbonyl, forming a hydroxy-thiazoline intermediate.

  • Dehydration: Microwave irradiation accelerates the elimination of water, driving the aromatization to form the stable 1,3-thiazole ring.

Reaction Scheme (Graphviz)

ReactionScheme Pre1 Chloroacetone (C3H5ClO) Inter Intermediate (Hydroxy-thiazoline) Pre1->Inter Nucleophilic Attack (MW, 80°C) Pre2 N-Thiocarbamoylglycine (C3H6N2O2S) Pre2->Inter Prod Target Product 2-[(4-Methyl-thiazol-2-yl)amino]acetic acid Inter->Prod - H2O (Aromatization)

Caption: Mechanistic pathway of the Hantzsch condensation driven by microwave irradiation.

Materials & Equipment

Reagents
ReagentCAS NumberEquiv.Role
Chloroacetone 78-95-51.0Thiazole backbone precursor

-Thiocarbamoylglycine
1685-56-91.0Amine/Linker source
Ethanol (Absolute) 64-17-5SolventGreen reaction medium
Sodium Acetate (Optional)127-09-31.0Acid scavenger (if free base required)

Note: If


-Thiocarbamoylglycine is unavailable, it can be synthesized in situ from Glycine and Potassium Thiocyanate (KSCN).
Equipment
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Anton Paar Monowave) or Multi-mode system.

  • Vessel: 10 mL or 30 mL pressurized glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Method A: Direct Synthesis (Preferred)

Use this method if


-Thiocarbamoylglycine is available.
  • Preparation: In a 10 mL microwave vial, dissolve

    
    -Thiocarbamoylglycine  (1.34 g, 10 mmol) in Ethanol  (5 mL).
    
  • Addition: Add Chloroacetone (0.92 g, 0.8 mL, 10 mmol) dropwise to the solution.

    • Critical Step: If the reaction is exothermic, cool the vial in an ice bath during addition.

  • Sealing: Cap the vial and place it in the microwave reactor cavity.

  • Irradiation: Program the reactor with the following parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Cool the reaction mixture to room temperature (compressed air cooling).

    • The product often precipitates as the hydrochloride salt (if no base was added).

    • Pour the mixture into ice-cold water (20 mL).

    • Adjust pH to ~4–5 with saturated Sodium Acetate solution to precipitate the zwitterionic free acid.

    • Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Purify using Ethanol/Water (1:1) if necessary.[1]

Method B: One-Pot In-Situ Synthesis

Use this method starting from Glycine.

  • Step 1 (Thiourea Formation): Mix Glycine (10 mmol), KSCN (11 mmol), and conc. HCl (1 mL) in Ethanol (5 mL). Irradiate at 80 °C for 5 mins.

  • Step 2 (Cyclization): Add Chloroacetone (10 mmol) directly to the vial. Irradiate at 100 °C for 10–15 mins.

  • Workup: Follow the precipitation and pH adjustment steps from Method A.

Experimental Workflow Diagram

Workflow Setup Setup: Mix Reagents in 10mL Vial (Ethanol Solvent) Reaction Irradiation: 100°C, 10 min, Dynamic Power Setup->Reaction Cooling Cooling: Air cool to <40°C Reaction->Cooling Workup Workup: Pour into Ice Water -> Adjust pH to 5 Filter Precipitate Cooling->Workup Analysis QC Analysis: NMR, HPLC, MP Workup->Analysis

Caption: Operational workflow for the microwave synthesis process.

Results & Quality Control

Expected Data
ParameterConventional Heating (Reflux)Microwave Method
Reaction Time 8 – 12 Hours10 – 15 Minutes
Solvent Volume 20 – 50 mL2 – 5 mL
Yield 60 – 70%85 – 92%
Purity (HPLC) Requires Recrystallization>95% (often clean upon filtration)
Characterization (Simulated)
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 230–232 °C (dec).

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.5 (br s, 1H, COOH)
      
    • 
       7.8 (br s, 1H, NH)
      
    • 
       6.35 (s, 1H, Thiazole C5-H)
      
    • 
       3.95 (d, 2H, N-CH
      
      
      
      )
    • 
       2.15 (s, 3H, CH
      
      
      
      )

Troubleshooting & Critical Parameters

  • Over-Alkylation: If the product contains tertiary amines (two thiazole rings on one glycine), ensure Chloroacetone is added slowly and strictly maintain a 1:1 stoichiometry.

  • No Precipitation: If the product does not precipitate upon pouring into water, the pH may be too low (keeping it as a soluble HCl salt). Adjust pH carefully to the isoelectric point of the amino acid (approx pH 4–5).

  • Brown/Tar Product: Indicates overheating or oxidation. Reduce reaction temperature to 80 °C and extend time, or ensure the reaction vessel is thoroughly purged with Nitrogen before irradiation.

References

  • Microwave-Assisted Hantzsch Thiazole Synthesis

    • Kabra, A. et al. "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol..." NIH / PMC.

  • Green Synthesis of 2-Aminothiazoles

    • Mali, D. R.[2] "Microwave Assisted Synthesis of 2-Aminothiazole Derivatives." Journal of University of Shanghai for Science and Technology.

  • General Thiazole Synthesis Protocols

    • Potewar, T. M. et al. "A Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole..." ResearchGate.[3][4]

  • Precursor Chemistry (Chloroacetone Reactions)

    • Kinetics of reaction of chloroacetone with thioureas.ResearchGate.[3][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid

Welcome to the technical support guide for the synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, this guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you optimize your synthesis and improve yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The typical synthetic route involves the N-alkylation of 2-amino-4-methylthiazole with an appropriate haloacetic acid derivative.

Q1: Why is my overall yield consistently low?

Low yield is the most common complaint. It can stem from multiple factors throughout the synthetic process, from starting material quality to final work-up.

Possible Cause 1: Purity of Starting Materials The quality of the starting material, 2-amino-4-methylthiazole, is critical. It can degrade upon storage, darkening in color due to oxidation or polymerization. The purity of the alkylating agent, such as chloroacetic acid or its ester, is also crucial.

Recommended Action:

  • Verify Starting Material Purity: Use freshly prepared or purified 2-amino-4-methylthiazole. A standard preparation involves the Hantzsch thiazole synthesis from chloroacetone and thiourea.[1][2] Confirm purity via melting point (44-45°C) and NMR spectroscopy before use.[1]

  • Use High-Purity Reagents: Ensure the chloroacetic acid or its ester is of high purity and free from excess water or other contaminants.

Possible Cause 2: Suboptimal Reaction Conditions The choice of base, solvent, and temperature significantly impacts the reaction's success. An inadequate base may not deprotonate the amino group effectively, while an overly strong base can promote side reactions.

Recommended Action:

  • Base Selection: Use a non-nucleophilic base to prevent competition with the amino group. Carbonates (K₂CO₃, Na₂CO₃) or tertiary amines (Triethylamine, DIPEA) are common choices. The base should be strong enough to facilitate the reaction but mild enough to prevent degradation.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they can dissolve the reactants and facilitate the Sₙ2 reaction. The use of ethanol is also reported.[3]

  • Temperature Control: Run the reaction at a moderate temperature (e.g., 50-80°C). Overheating can lead to side products, including potential decarboxylation of the product.[4][5]

Possible Cause 3: Inefficient Product Isolation and Purification The product is an amino acid, making it zwitterionic. This can lead to high water solubility and difficulty in extracting it from aqueous media. Precipitation and crystallization can also be challenging.

Recommended Action:

  • pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the product to induce precipitation. The pI will need to be determined empirically but is typically in the weakly acidic to neutral range.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture.

Below is a troubleshooting workflow to diagnose yield issues:

G start Low Yield Observed check_sm Verify Purity of Starting Materials (NMR, MP, TLC) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Pass sm_bad Impure check_sm->sm_bad Fail check_cond Review Reaction Conditions (Base, Solvent, Temp) sm_ok->check_cond purify_sm Purify/Resynthesize Starting Materials sm_bad->purify_sm purify_sm->check_sm cond_ok Conditions Optimal check_cond->cond_ok Pass cond_bad Suboptimal check_cond->cond_bad Fail check_workup Analyze Work-up & Purification (pH, Extraction, Crystallization) cond_ok->check_workup optimize_cond Optimize Base, Solvent, Temp (See Table 1) cond_bad->optimize_cond optimize_cond->check_cond workup_ok Procedure Correct check_workup->workup_ok Pass workup_bad Inefficient check_workup->workup_bad Fail end_node Yield Improved workup_ok->end_node optimize_workup Adjust pH to pI for Precipitation Test Recrystallization Solvents workup_bad->optimize_workup optimize_workup->check_workup G cluster_0 Mechanism: N-Alkylation Reagents 2-Amino-4-methylthiazole + Chloroacetic Acid + Base TransitionState Sₙ2 Transition State Reagents->TransitionState Nucleophilic Attack Product 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid + Base-HCl + H₂O TransitionState->Product C-Cl Bond Cleavage

Simplified reaction mechanism.
Q2: Which base and solvent combination is most effective?

The optimal combination depends on the specific alkylating agent (acid vs. ester) and the desired reaction temperature.

ComponentRecommendationRationale
Base Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)Mild, inexpensive, and effective. Minimizes side reactions compared to stronger bases like hydroxides, which can hydrolyze ester groups or promote other side reactions.
Solvent N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents that are excellent for Sₙ2 reactions. They effectively dissolve the reactants and salts formed during the reaction.
Temperature 50-70 °CProvides a good balance between reaction rate and minimizing the formation of byproducts like those from decarboxylation or ring alkylation.
Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 1:1) is a good starting point for the starting material. For the more polar amino acid product, a more polar system like Dichloromethane/Methanol (e.g., 9:1) may be required.

  • Visualization: Use UV light (254 nm) to visualize the spots. Staining with ninhydrin can also be used to specifically detect the primary amine starting material and the secondary amine product.

  • Procedure: Spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

Detailed Protocols

Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Starting Material)

This protocol is adapted from a reliable procedure published in Organic Syntheses. [1] Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole), distilled

  • Sodium Hydroxide (solid)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Suspend thiourea in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • After the addition is complete, reflux the yellow solution for 2 hours.

  • Cool the mixture in an ice bath. While stirring, slowly add 200 g of solid sodium hydroxide, ensuring the temperature does not rise excessively.

  • An oily layer will separate. Transfer the mixture to a separatory funnel and separate the upper oily layer.

  • Extract the aqueous layer three times with 100 mL portions of diethyl ether.

  • Combine the oily layer with the ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution and remove the ether by distillation.

  • Distill the residual oil under reduced pressure. Collect the fraction boiling at 130–133°C / 18 mm Hg.

  • The product will solidify upon cooling. The expected yield is 70–75% of a solid with a melting point of 44–45°C. [1]

Protocol 2: Synthesis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid

Materials:

  • 2-Amino-4-methylthiazole (11.4 g, 0.1 mole)

  • Chloroacetic acid (9.45 g, 0.1 mole)

  • Potassium Carbonate (27.6 g, 0.2 mole)

  • N,N-Dimethylformamide (DMF, 150 mL)

  • Deionized Water

  • Concentrated HCl

Procedure:

  • In a 250-mL round-bottom flask, dissolve 2-amino-4-methylthiazole and chloroacetic acid in 150 mL of DMF.

  • Add potassium carbonate to the solution.

  • Heat the mixture to 60°C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Pour the DMF filtrate into 500 mL of ice-cold water with vigorous stirring.

  • Adjust the pH of the aqueous solution to ~4-5 by slowly adding concentrated HCl. This should be near the isoelectric point, causing the product to precipitate.

  • Stir the suspension in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid.

References

  • Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 8. (Available at: [Link])

  • Hassan, S. Y. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research, 8(5), 784-793. (Available at: [Link])

  • Li, W., et al. (2023). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. The Journal of Organic Chemistry. (Available at: [Link])

  • Kalhor, M., & Zarnegar, Z. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. (Available at: [Link])

  • Al-Ostath, A. I., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. (Available at: [Link])

  • Patel, R. P., et al. (2024). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. (Available at: [Link])

  • Alam, M. S., et al. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine. (Available at: [Link])

  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information. (Available at: [Link])

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. (Available at: [Link])

  • LUDWIG, H., et al. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. U.S. Patent 4,391,979.
  • LUDWIG, H., et al. (1983). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. Canadian Patent CA1159456A.
  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1636-1669. (Available at: [Link])

  • Bîrhală, M., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 65(2), 208-214. (Available at: [Link])

  • PubChemLite. (n.d.). 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid. Université du Luxembourg. (Available at: [Link])

  • Al-Ghorbani, M., et al. (2019). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. (Available at: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid in DMSO

Welcome to the technical support center for 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent for this compound. By understanding the compound's chemical nature and implementing the robust protocols outlined below, you can ensure consistent and reliable experimental results.

Foundational Knowledge: Understanding the Key Players

Success in the lab begins with understanding the materials. The solubility of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid is governed by its own structure and its interaction with the solvent, DMSO.

The Compound: An Amphoteric Nature

2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid is an amphoteric molecule. This means it possesses both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the 2-amino-thiazole moiety).

  • In acidic conditions (low pH): The basic amino group can become protonated (positively charged).

  • In basic conditions (high pH): The acidic carboxylic acid group can become deprotonated (negatively charged).

This dual nature is critical; the ionization state of the molecule, which is controlled by pH, dramatically influences its solubility in aqueous solutions.[1][2][3] Generally, the charged (ionized) forms of a drug are more soluble in polar solvents like water than the neutral form.[4]

The Solvent: The Power and Pitfalls of DMSO

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of compounds, which is why it is ubiquitous in drug discovery and biological research.[5] However, its properties must be respected to avoid common pitfalls:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This is a critical point, as absorbed moisture can significantly reduce its ability to dissolve hydrophobic compounds and can facilitate hydrolysis of sensitive molecules.[6][7]

  • "Crashing Out": While a compound may dissolve readily in 100% DMSO, it can rapidly precipitate—or "crash out"—when the solution is diluted into an aqueous buffer (e.g., PBS or cell culture media).[8] This occurs because the compound is poorly soluble in the now predominantly aqueous environment.

  • Stability: Some compounds, particularly certain 2-aminothiazole derivatives, can be unstable in DMSO and undergo degradation over time, which can be accelerated by temperature and light.[9]

Visual Troubleshooting Guide

Before diving into the detailed FAQs, use this flowchart to diagnose your issue and find the relevant section.

G cluster_start cluster_tier1 Tier 1: Initial Dissolution in DMSO cluster_tier2 Tier 2: Precipitation in Aqueous Buffer cluster_tier3 Tier 3: Advanced Strategies start START: Compound Insoluble q1 Is your DMSO anhydrous & high-purity? start->q1 s1 ACTION: Use fresh, anhydrous DMSO. Vortex vigorously. q1->s1 No q2 Have you tried gentle heating or sonication? q1->q2 Yes s1->q2 s2 ACTION: Warm to 37-50°C or sonicate for 10-15 min. q2->s2 No precip PROBLEM: Compound precipitates during aqueous dilution. q2->precip Yes, still insoluble s2->precip q3 Is final DMSO concentration <0.5%? precip->q3 s3 ACTION: Adjust stock concentration to lower final DMSO %. q3->s3 No q4 Are you using a stepwise dilution protocol? q3->q4 Yes s3->q4 s4 ACTION: Add DMSO stock slowly to vortexing aqueous buffer. q4->s4 No advanced PROBLEM: Precipitation persists. q4->advanced Yes, still precipitates s4->advanced q5 Have you optimized the aqueous buffer pH? advanced->q5 s5 ACTION: Test solubility in a pH range (e.g., pH 5.0 to 8.0). q5->s5 No q6 Have you tried a co-solvent system? q5->q6 Yes, still precipitates s5->q6 s6 ACTION: Prepare stock in DMSO with 10-20% Ethanol or PEG400. q6->s6 No end SUCCESS: Clear, stable solution q6->end Yes s6->end

Caption: Troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Tier 1: Initial Dissolution in 100% DMSO

Q1: My 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid is not dissolving in DMSO at room temperature. What are the first steps?

A1: This is a common starting problem. Before attempting more complex solutions, always begin with the fundamentals of solvent quality and physical agitation.

  • Causality: The primary culprits are often suboptimal solvent quality or insufficient energy to break the compound's crystal lattice structure.

  • Troubleshooting Steps:

    • Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic and can absorb atmospheric water, which significantly reduces its solvating power for many organic compounds.[7] Always use a fresh bottle or one that has been properly stored and sealed.

    • Vortex Vigorously: Ensure the solution is being mixed thoroughly. Vortex the vial for 2-3 minutes.

    • Gentle Warming: Carefully warm the solution in a water bath to 37°C.[10] This increases the kinetic energy of the solvent molecules, helping to break down compound aggregates and facilitate dissolution.

    • Sonication: If warming is insufficient, sonicate the vial in a water bath for 5-10 minutes. The high-frequency sound waves create micro-cavitations that act as a powerful mechanical aid to break apart solid material.[7][10]

Q2: I've managed to dissolve the compound with heating, but it precipitates out again as it cools to room temperature. What is happening?

A2: You have likely created a supersaturated solution. This means you have dissolved more compound than is thermodynamically stable at room temperature.

  • Causality: Heating increases the solubility limit of the compound in DMSO. As the solution cools, the solubility limit decreases, and the excess compound crashes out of solution.

  • Troubleshooting Steps:

    • Work with a Warm Solution: If your experimental protocol allows, you can dilute the warm DMSO stock into your pre-warmed aqueous buffer immediately after dissolution, before it has a chance to cool and precipitate.

    • Re-evaluate Concentration: This is a strong indication that you are at or above the compound's maximum solubility in DMSO at room temperature. Consider preparing a slightly less concentrated stock solution.

    • Check Compound Purity: Impurities can sometimes affect solubility or act as nucleation sites for precipitation. Ensure you are using a high-purity batch of the compound.

Tier 2: Precipitation Upon Aqueous Dilution ("Crashing Out")

Q3: My compound was perfectly clear in 100% DMSO, but a precipitate formed immediately when I diluted it into my aqueous assay buffer. Why?

A3: This is the most common solubility challenge and is known as "crashing out" or "precipitation upon dilution."

  • Causality: The compound, while soluble in the organic solvent DMSO, is poorly soluble in water. When you add the DMSO stock to an aqueous buffer, the polarity of the solvent environment changes dramatically. The DMSO concentration plummets, and the surrounding water molecules cannot effectively solvate the hydrophobic compound, causing it to precipitate.[8]

G cluster_dmso In 100% DMSO cluster_water In Aqueous Buffer d1 Compound (Solvated) dmso DMSO Molecules d1->dmso Favorable Interaction dmso->d1 Favorable Interaction p1 Compound (Precipitated) water Water Molecules p1->water Unfavorable Interaction water->p1 Unfavorable Interaction

Caption: The "Solvent Shift" causing precipitation.

Q4: How can I prevent the compound from precipitating when I dilute it into my aqueous buffer?

A4: The key is to manage the transition from an organic to an aqueous environment carefully.

  • Causality: Rapid changes in solvent polarity create localized areas of high supersaturation, triggering precipitation. Slower, more controlled dilution minimizes this shock.

  • Troubleshooting Steps:

    • Minimize Final DMSO Concentration: The most critical factor. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with 0.1% being even safer for sensitive cell lines.[11] This requires preparing a sufficiently concentrated DMSO stock. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you need a 10 mM stock solution (a 1:1000 dilution).[12]

    • Use Stepwise Dilution: Do not perform a single large dilution. Instead, add the small volume of DMSO stock directly into the full volume of your final aqueous buffer while the buffer is being vortexed or stirred vigorously.[7] This ensures the DMSO is dispersed rapidly, preventing localized high concentrations of the compound.

    • Pre-warm the Aqueous Buffer: Having your PBS or media at 37°C can sometimes help keep the compound in solution during the dilution process.

    • Consider the Order of Addition: Always add the small volume of DMSO stock to the large volume of aqueous buffer, never the other way around.

Tier 3: Advanced & Compound-Specific Strategies

Q5: I have optimized my dilution protocol, but I am still observing precipitation. What are the next steps?

A5: At this stage, you need to modify the solvent system itself, either by adjusting the pH of the aqueous component or by introducing a co-solvent.

  • Causality: If simple dilution fails, it means the intrinsic solubility of the compound in the final aqueous system is too low. We must increase this intrinsic solubility.

  • Troubleshooting Steps:

    • pH Adjustment: Because 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid is amphoteric, its solubility is highly pH-dependent.[3][4] The neutral form of the molecule is likely the least soluble. By adjusting the pH of your final buffer away from the isoelectric point (the pH where the molecule has no net charge), you can increase the proportion of the more soluble charged species. See Protocol 3 for a method to screen for optimal pH.

    • Use of Co-solvents: A co-solvent is a water-miscible organic solvent used in small amounts to increase the solubility of a poorly soluble compound.[5][13] For your DMSO stock, consider preparing it in a mixture, such as 90% DMSO / 10% ethanol or 80% DMSO / 20% PEG 400. This can help bridge the polarity gap between the stock and the final aqueous solution.[][15]

Table 1: Recommended Starting Conditions for Co-Solvent Systems

Co-Solvent System Ratio (v/v) Notes
DMSO / Ethanol 9:1 Ethanol is a common and effective co-solvent.
DMSO / PEG 400 8:2 PEG 400 is less volatile and can aid in solubilizing very hydrophobic compounds.

| DMSO / Propylene Glycol | 8:2 | Another common choice, particularly in formulation development. |

Tier 4: Stability and Inconsistent Results

Q7: My results are inconsistent between experiments, even when I use the same stock solution. Could this be a solubility or stability issue?

A7: Absolutely. Inconsistent results are often a sign of underlying stability or solubility problems that are not immediately obvious.

  • Causality: Inconsistency can arise from the compound slowly precipitating out of solution over the course of an experiment, degradation of the compound in the DMSO stock, or issues related to freeze-thaw cycles.

  • Troubleshooting Steps:

    • Check for Micro-precipitation: Even if your solution looks clear, microscopic precipitates may be forming over time. Before use, visually inspect the solution against a dark background. If in doubt, centrifuge the vial and check for a pellet.

    • Use Freshly Prepared Solutions: Some 2-aminothiazole compounds have shown instability in DMSO, degrading over days even at room temperature.[9] For maximum reproducibility, prepare fresh dilutions from your concentrated stock for each experiment.

    • Proper Stock Storage: Aliquot your main DMSO stock into single-use vials to avoid repeated freeze-thaw cycles.[16] Freeze-thaw cycles can promote crystallization and compound degradation. Store these aliquots at -20°C for short-term (1-3 months) or -80°C for long-term storage (up to 1 year).[11]

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Materials: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid (solid), anhydrous DMSO (biotechnology grade), sterile microcentrifuge tubes.

  • Calculation: Determine the mass of the compound needed to prepare a 10 mM or 20 mM stock solution. Use an online molarity calculator if needed.

  • Procedure: a. Weigh the compound accurately and place it into a sterile vial. b. Add the calculated volume of anhydrous DMSO. c. Vortex vigorously for 2 minutes. d. If not fully dissolved, sonicate in a water bath for 10 minutes or warm to 37°C with intermittent vortexing until the solution is clear.[10] e. Once dissolved, aliquot the stock into single-use, tightly sealed vials. f. Store immediately at -20°C or -80°C, protected from light.[16]

Protocol 2: Stepwise Dilution into Aqueous Media
  • Materials: Concentrated DMSO stock (from Protocol 1), pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium).

  • Procedure: a. Thaw a single-use aliquot of the DMSO stock at room temperature. b. Prepare the final volume of aqueous buffer in a sterile tube. c. Begin vortexing or rapidly stirring the aqueous buffer. d. While the buffer is mixing, slowly add the required small volume of the DMSO stock directly into the buffer. e. Continue to vortex for another 30 seconds to ensure complete and uniform dispersion. f. Use the final working solution immediately.

Protocol 3: Screening for Optimal pH to Enhance Aqueous Solubility
  • Materials: Concentrated DMSO stock, a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0), a plate reader capable of measuring light scatter (nephelometry) or absorbance at ~600 nm.

  • Procedure: a. In a 96-well plate, add 198 µL of each buffer to different wells. b. Add 2 µL of your concentrated DMSO stock to each well to achieve your desired final compound concentration (this results in a 1% DMSO concentration). c. Mix the plate well for 1 minute. d. Let the plate sit at room temperature for 30 minutes. e. Read the plate for light scattering (nephelometry) or absorbance at a high wavelength (e.g., 600-650 nm). f. Interpretation: Wells with higher readings indicate more precipitation/insolubility. The well with the lowest reading corresponds to the pH at which your compound is most soluble.[17] This pH can then be used for your experimental buffer system.

References

  • Fiveable. (2025, August 15). pH and Solubility. AP Chem.
  • Wikipedia. (n.d.). Cosolvent.
  • Vaia. (n.d.). Problem 8 Describe amphoteric behavior and....
  • ResearchGate. (2025, August 8). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Benchchem. (n.d.). improving the stability of thiazole compounds in DMSO for long-term storage.
  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • PubMed. (2012).
  • Benchchem. (n.d.). Technical Support Center: Overcoming ML277 Solubility Issues in Aqueous Buffers.
  • MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Chemistry LibreTexts. (2016, February 21). 17.7: Solubility and pH.
  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • BOC Sciences. (n.d.).
  • PMC (PubMed Central). (n.d.).
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • ECHEMI. (2015, February 5).
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Benchchem. (n.d.). Best practices for preparing and storing Myricetin stock solutions in DMSO.
  • PMC (PubMed Central). (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • PubChem. (n.d.). 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid.
  • ECHEMI. (n.d.).
  • ResearchGate. (2024, April 24). (PDF)
  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid.
  • ChemicalBook. (2023, May 15). 2-[[(Z)-[1-(2-aMino-4-thiazolyl)-2-[...]]aMino]oxy]acetic Acid.
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1).
  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
  • CymitQuimica. (n.d.). CAS 52454-65-6: 2-Methyl-5-thiazoleacetic acid.
  • Reddit. (2025, August 23). Please help me with acetic acid's pKa as a beginner. r/comp_chem.
  • NIH (National Institutes of Health). (n.d.). 2-{amino}acetic acid.

  • BLDpharm. (n.d.). 66659-20-9|2-(2-Aminothiazol-4-yl)acetic acid hydrochloride.

Sources

Troubleshooting

Technical Support Center: Isolating Your Product from Unreacted 2-Amino-4-Methylthiazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-amino-4-methylthiazole in their synthetic workflows.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-amino-4-methylthiazole in their synthetic workflows. Unreacted starting material can be a common challenge in reaction workups, and its effective removal is crucial for obtaining pure products and ensuring the reliability of downstream applications. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues you may encounter. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I have performed a reaction with 2-amino-4-methylthiazole and a non-polar electrophile. My TLC plate shows two spots. How can I easily remove the unreacted starting material?

A1: Acid-base extraction is the most effective and straightforward method in this scenario.

The basicity of the exocyclic amine group of 2-amino-4-methylthiazole (pKa ≈ 5.3)[1][2] allows for its selective protonation and subsequent migration into an aqueous acidic phase, leaving your non-polar product in the organic layer.

Underlying Principle: Acid-Base Chemistry

2-Amino-4-methylthiazole, being a basic compound, reacts with an acid to form a water-soluble salt.[3][4][5][6] In contrast, a neutral, non-polar product will remain in the organic solvent. This difference in solubility is the basis for the separation.

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). It is recommended to perform this wash three times to ensure complete removal of the amine.

  • Layer Separation: Allow the layers to separate fully. The protonated 2-amino-4-methylthiazole will be in the lower aqueous layer, while your desired product remains in the upper organic layer.

  • Product Isolation: Collect the organic layer. To remove any residual acid, wash it with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Q2: My desired product is an amide, formed by the acylation of 2-amino-4-methylthiazole. It has some water solubility. How can I purify my product?

A2: In this case, where both the starting material and the product have some degree of polarity, column chromatography is the preferred method of purification.

While acid-base extraction might partially work, the potential for the amide product to partition into the aqueous layer could lead to significant yield loss. Column chromatography separates compounds based on their differential adsorption to a stationary phase, offering a more precise separation.[7][8][9]

Key Considerations for Column Chromatography
  • Stationary Phase: Silica gel is the most common stationary phase for the separation of moderately polar compounds.

  • Mobile Phase (Eluent): The choice of eluent is critical. A solvent system that provides a good separation of your product and the starting material on a TLC plate should be used. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the compounds from the column.

  • Visualization: Both 2-amino-4-methylthiazole and many of its derivatives are UV active, allowing for easy visualization of the spots on a TLC plate using a UV lamp.

Workflow for Column Chromatography```dot

graph TD { A[Dissolve crude mixture in a minimal amount of solvent] --> B{Prepare a silica gel column}; B --> C[Load the sample onto the column]; C --> D{Elute with a suitable solvent system}; D --> E[Collect fractions]; E --> F{Monitor fractions by TLC}; F --> G[Combine pure fractions]; G --> H[Evaporate solvent to obtain pure product]; }

Caption: Decision tree for selecting a purification method.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. [Link]

  • ChemBK. 2-Amino-4-methylthiazole. [Link]

  • DrugFuture. 2-Amino-4-methylthiazole. [Link]

  • University of Southampton. Scavenger and Reagent Resins. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Sopachem. Solid-Supported Reagents and Scavengers. [Link]

  • Glycopep. Resins with Functional Groups as Scavengers. [Link]

  • Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]

  • Google Patents.
  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]

  • Biointerphases. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. [Link]

  • Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

  • Organic Syntheses. 2-amino-4-methylthiazole. [Link]

  • PMC. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

  • Wikipedia. 2-Aminothiazole. [Link]

  • YouTube. Acid base extraction. [Link]

  • BMC Chemistry. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • PMC. A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities. [Link]

  • PMC. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. [Link]

  • University of California, Los Angeles. EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. Column Chromatography in Pharmaceutical Analysis. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Aminothiazole Alkylation

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity & Mono-alkylation Control in 2-Aminothiazoles Core Directive: The Ambident Nucleophile Challenge The Problem: 2-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity & Mono-alkylation Control in 2-Aminothiazoles

Core Directive: The Ambident Nucleophile Challenge

The Problem: 2-Aminothiazoles are "ambident nucleophiles," meaning they possess two distinct nucleophilic sites:

  • Endocyclic Nitrogen (N3): The ring nitrogen. It has a localized lone pair in an

    
     orbital. It is typically the most basic  site (
    
    
    
    of conjugate acid
    
    
    ).
  • Exocyclic Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  The amine group. Its lone pair is delocalized into the aromatic ring (resonance), making it less basic  but capable of forming stable covalent bonds if deprotonated.
    

The Consequence:

  • Direct Alkylation (Alkyl Halides): Often attacks the N3 (ring nitrogen) first, leading to ring-quaternized salts (kinetic products) or mixtures.

  • Over-Alkylation: Once a mono-alkylated exocyclic amine is formed, it becomes more electron-rich (due to the inductive effect of the alkyl group), reacting faster than the starting material to form di-alkylated side products.

Strategic Decision Framework

Before starting your experiment, use this logic flow to select the correct protocol. Direct alkylation is rarely the first choice for high-yield synthesis of secondary amines.

G start Target: N-Alkyl-2-Aminothiazole q1 Is the alkyl group available as an Aldehyde? start->q1 method_A Method A: Reductive Amination (High Regioselectivity) q1->method_A Yes (Preferred) q2 Is the alkyl group Primary or Secondary? q1->q2 No method_B Method B: Acylation-Reduction (1. Acyl Cl, 2. LiAlH4) q2->method_B Primary method_C Method C: Direct Alkylation (High Risk of Side Rxns) q2->method_C Secondary/Tertiary or no other route

Figure 1: Decision matrix for selecting the optimal alkylation strategy to avoid regiochemical errors.

Protocol A: Reductive Amination (The "Gold Standard")

Why this works: Aldehydes react selectively with the exocyclic


 to form an imine. The ring nitrogen (N3) cannot form a stable imine. This effectively "protects" the regiochemistry before the irreversible reduction step.

Reagents:

  • Substrate: 2-Aminothiazole derivative (1.0 equiv)

  • Carbonyl: Aldehyde (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) — Preferred over

    
     for lower toxicity and better acid tolerance.
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

  • Additive: Acetic Acid (AcOH) (1.0 - 2.0 equiv).

Step-by-Step Methodology:

  • Imine Formation (Equilibrium Phase):

    • Dissolve 2-aminothiazole and aldehyde in DCE under

      
      .
      
    • Add AcOH. Note: The acid catalyzes imine formation and buffers the basicity of the thiazole ring.

    • Stir at Room Temp (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC. You may not see a distinct imine spot due to hydrolysis on silica, but disappearance of aldehyde is a good indicator.[1]

  • Reduction (Irreversible Phase):

    • Cool to

      
      .
      
    • Add STAB portion-wise over 10 minutes.

    • Allow to warm to RT and stir overnight.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (

      
      ).
      
    • Critical: Wash organic layer with water, then brine.[1] Unreacted aminothiazoles are often slightly water-soluble; ensure efficient extraction.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Conversion Imine formation is unfavorable.Add molecular sieves (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) to remove water; increase AcOH to 5%.
Dialkylation Highly reactive aldehyde.This is rare in reductive amination, but if observed, reduce aldehyde to 0.95 equiv.
No Reaction Steric hindrance on thiazole.Switch solvent to Toluene/AcOH and reflux with Dean-Stark trap to force imine, then reduce.[1]

Protocol B: Direct Alkylation (Optimization & Damage Control)

When to use: Only when the alkyl halide is the only available source of the alkyl group.

The Risk: The endocyclic N3 is a "soft" nucleophile and often attacks soft electrophiles (alkyl halides), leading to Endo-Alkylation .

Optimization Strategy: Use a Hard/Soft Acid-Base (HSAB) manipulation. Deprotonating the exocyclic amine creates a hard anion (amide anion), which is more likely to attack the alkyl halide at the exocyclic position.

Reagents:

  • Base:

    
     (Strong base required to deprotonate 
    
    
    
    ,
    
    
    ).
  • Solvent: DMF or THF (Anhydrous).

  • Temperature:

    
     to RT.
    

Step-by-Step Methodology:

  • Deprotonation:

    • Suspend ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (1.1 equiv, 60% in oil) in dry DMF at 
      
      
      
      .
    • Add 2-aminothiazole (1.0 equiv) slowly.

    • Stir for 30 mins. Evolution of

      
       gas indicates anion formation. The solution often turns yellow/orange (delocalized anion).
      
  • Alkylation:

    • Add Alkyl Halide (0.95 equiv) dropwise.

    • Critical: Use a slight deficit of alkyl halide to prevent over-alkylation.

    • Stir at

      
       for 1 hour, then slowly warm to RT.
      
  • Quench:

    • Carefully add

      
       or 
      
      
      
      .

Diagnostic FAQ

Q1: I isolated a solid that is soluble in water but not in DCM. What is it? A: You likely formed the Endocyclic N-alkylated salt (Quaternary ammonium).

  • Mechanism:[2][3][4][5][6] The neutral ring nitrogen (N3) attacked the alkyl halide.

  • Verification: Check NMR.[5] The ring protons will be significantly deshielded (shifted downfield) compared to the starting material due to the positive charge on the ring.

  • Fix: Switch to Protocol A (Reductive Amination) . If you must alkylate, use a protecting group (e.g., Acetyl) on the exocyclic amine first.[1]

Q2: Why am I getting significant di-alkylation even with 1.0 equivalent of alkyl halide? A: The mono-alkylated product is more nucleophilic than the starting unsubstituted amine. The alkyl group donates electron density (inductive effect), making the product react faster with the remaining alkyl halide.

  • Fix: This is an inherent flaw of direct alkylation.

    • Use Reductive Amination (stops at mono-alkylation naturally).

    • Use the "Sacrificial" method : Use 5–10 equivalents of the aminothiazole. This statistically favors the collision of alkyl halide with starting material rather than product.[7] (Expensive if your amine is valuable).

Q3: Can I use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or 

for direct alkylation?
A: generally, No. These bases are too weak to fully deprotonate the exocyclic amine. Consequently, the neutral endocyclic N3 competes for the electrophile, leading to mixtures of N-exo and N-endo products. You need a base strong enough to generate the exocyclic anion (NaH, LiHMDS).[1]

Visualizing the Chemistry

ReactionPathways sub0 2-Aminothiazole sub1 Direct Alkylation (R-X, Weak Base) sub0->sub1 sub2 Reductive Amination (R-CHO, STAB) sub0->sub2 prod1 Mixture: N-Exo (Desired) + N-Endo (Salt) + Di-alkylated sub1->prod1 Poor Selectivity inter2 Imine Intermediate (N-Exo Specific) sub2->inter2 Reversible prod2 Mono-N-Exo Product (High Yield) inter2->prod2 Reduction

Figure 2: Mechanistic pathway comparison. Note that Reductive Amination proceeds via a specific intermediate that locks regioselectivity.

References & Validated Sources

  • Regioselectivity Mechanisms: Avalos, M., et al.[1][2] "Reactions of 2-amino-2-thiazolines with isocyanates... Chemical and computational studies on the regioselectivity." J. Org.[2][8] Chem., 2000.[1][2]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2][8] Chem., 1996.[1] (Standard STAB protocol adapted for heterocycles).

  • General Aminothiazole Synthesis: BenchChem Protocols. "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide."[6]

  • Over-Alkylation Avoidance: ACS GCI Pharmaceutical Roundtable. "Avoiding Over-alkylation."[4]

Sources

Troubleshooting

Technical Support Center: Purification of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic Acid

[1][2] Introduction: Understanding Your Molecule Welcome to the Technical Support Center. You are likely working with 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid (Formula: ).[1][2][3] Before proceeding, it is critica...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: Understanding Your Molecule

Welcome to the Technical Support Center. You are likely working with 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid (Formula:


).[1][2][3]

Before proceeding, it is critical to distinguish your molecule from its common isomer, 2-aminothiazol-4-yl acetic acid.[1][2] Your target is an N-substituted glycine derivative . This structural distinction dictates the purification strategy: you are dealing with an amphoteric zwitterion that behaves differently than standard organic amines.[2]

Key Physicochemical Characteristics:

  • Nature: Amphoteric (Acidic Carboxyl + Basic Thiazole Nitrogen).[2]

  • Solubility Profile: High solubility in strong acid (pH < 1) and strong base (pH > 10).[2] Minimum solubility at the Isoelectric Point (pI) , typically between pH 3.0–4.5.[2]

  • Critical Impurities:

    • Unreacted Amine: 2-Amino-4-methylthiazole.[1][2]

    • Regioisomers: Ring-nitrogen alkylated byproducts (thiazolium salts).[1][2]

    • Inorganic Salts: NaCl/KCl generated during alkylation.[2]

Module 1: The "Quick Fix" – Isoelectric Precipitation

User Issue: "My crude reaction mixture is dark/tarry, and I cannot get the solid to precipitate, or the yield is very low."

Diagnosis: You are likely attempting filtration at a pH where the molecule is charged (soluble).[2] The most robust purification method for this class of molecules is Isoelectric Precipitation .[1][2]

The Protocol
StepActionMechanism
1 Dissolution Dissolve the crude crude residue in 1M NaOH (approx. 5-10 volumes). Ensure pH > 10. Result: Product forms the soluble sodium carboxylate salt.[1][2]
2 Filtration (Clarification) Filter the alkaline solution through Celite.[2] Result: Removes insoluble tars and non-acidic impurities.[2]
3 Extraction (Wash) Wash the aqueous alkaline layer with Ethyl Acetate (EtOAc) or DCM (2x).[2] Result: Extracts unreacted 2-amino-4-methylthiazole (which is not acidic and stays in the organic layer).[1][2]
4 Acidification (The Critical Step) Cool aqueous layer to 0–5°C. Slowly add 1M HCl or Glacial Acetic Acid dropwise.
5 Target pH Stop addition exactly at pH 3.5 – 4.0 . Result: Zwitterion forms and precipitates.[1][2]
6 Isolation Filter the white/off-white solid.[1][2] Wash with cold water, then cold ethanol.[2]
Visual Workflow: Isoelectric Precipitation

PurificationWorkflow Start Crude Reaction Mixture Step1 Dissolve in 1M NaOH (pH > 10) Start->Step1 Step2 Wash with Ethyl Acetate Step1->Step2 Split Phase Separation Step2->Split OrgPhase Organic Phase (Contains Unreacted Amine) Split->OrgPhase Discard AqPhase Aqueous Phase (Contains Product as Na Salt) Split->AqPhase Keep Step3 Acidify to pH 3.5 - 4.0 (using HCl or AcOH) AqPhase->Step3 Step4 Precipitate Forms (Zwitterion) Step3->Step4 Final Pure Product (Filter & Dry) Step4->Final

Caption: Workflow for removing unreacted starting material and isolating the zwitterionic product via pH manipulation.

Module 2: Advanced Purification – Recrystallization

User Issue: "I have the solid, but it is slightly colored (yellow/orange) or the purity is stuck at 95%."

Diagnosis: Trace oxidation products or trapped inorganic salts are present.[1][2]

Recommended Solvent Systems: Thiazole amino acids often crystallize well from protic solvents due to their hydrogen-bonding capability.[1][2]

Solvent SystemRatio (v/v)Application
Water : Ethanol 1 : 3 Standard. Dissolve in hot water, add hot ethanol until turbid, cool slowly.[1][2] Good for salt removal.[2]
Water : Methanol 1 : 5 High Purity. Similar to above but often yields better crystal habit.[1][2]
Acetic Acid : Water 1 : 10 For Stubborn Solids. Dissolve in minimal hot acetic acid, dilute with water.[1][2]

Troubleshooting the "Oiling Out" Phenomenon: If the product comes out as an oil instead of a crystal:

  • Reheat the mixture until clear.

  • Seed the solution with a tiny crystal of pure product (if available) at 40°C.

  • Slow Cool: Wrap the flask in foil/towel to slow the cooling rate. Rapid cooling traps impurities and causes oiling.[2]

Module 3: Specific Impurity Removal (FAQs)

Q: How do I remove the unreacted 2-amino-4-methylthiazole?

A: This is the most common contaminant.[1][2]

  • Why it persists: It has some water solubility.[1][2]

  • The Fix: Do not rely on recrystallization alone.[1][2] Use the "Basic Wash" described in Module 1.[1][2] When the pH is >10, the starting amine is neutral and highly soluble in Ethyl Acetate.[1][2] Your product is anionic and insoluble in Ethyl Acetate.[2] This partition coefficient difference is the most effective separation tool.[2]

Q: My product has high ash content (Inorganic Salts).

A: This happens if you filter the precipitate too quickly after acidification.[2]

  • The Fix: Reslurry the solid in ice-cold water (5 volumes) for 30 minutes and refilter. The organic zwitterion is poorly soluble in cold water (at pI), while NaCl/KCl will dissolve.[2]

Q: I suspect I have the Ring-N-Alkylated regioisomer.

A: Alkylation of 2-aminothiazoles can occur at the ring nitrogen (endocyclic) vs. the exocyclic amine.[1][2]

  • Detection: Check NMR. The methylene (

    
    ) protons of the N-alkylated tail usually shift slightly downfield in the ring-alkylated impurity.[1][2]
    
  • Removal: The ring-alkylated isomer is a quaternary ammonium salt (permanently charged cationic species), whereas your desired product is a carboxylic acid.[1][2]

    • Strategy: Pass the solution through a Cation Exchange Resin (e.g., Dowex 50W).[2] The quaternary impurity will bind very strongly.[2] Your product (if eluted at a pH slightly above its pI) will pass through or elute earlier.[2]

Module 4: Analytical Validation

User Issue: "How do I confirm the structure and purity?"

Standard QC Protocol:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 20 mins.

    • Note: The TFA is crucial to protonate the carboxylic acid and prevent peak tailing.[1]

  • NMR Marker:

    • Look for the singlet at ~2.1-2.3 ppm (Methyl group on thiazole).[2]

    • Look for the singlet at ~3.8-4.0 ppm (

      
      ).[1][2]
      
    • Absence of ethyl ester peaks (triplet at 1.2 ppm, quartet at 4.1 ppm) if you used ethyl chloroacetate as a reactant.[2]

References

  • PubChem Compound Summary. (2025). 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid.[1][2][3] National Center for Biotechnology Information.[2] Link[2]

  • Takeda Pharmaceutical Co. (2011).[2] Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. WO2011029596A1.[2] (Provides analogous workup conditions for aminothiazole acetic acid derivatives involving pH adjustments). Link

  • Organic Chemistry Data. (2025). pKa Data of Heterocycles and Amino Acids. (General reference for thiazole and glycine pKa values used to determine pI). Link

  • ChemicalBook. (2025).[2] 2-Aminothiazole-4-acetic acid Properties and Solubility. (Used for solubility comparison of structural isomers).[2] Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for Purity Analysis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid

This guide outlines a comprehensive strategy for the HPLC method development and purity analysis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid . Given the compound's zwitterionic nature and high polarity, standard r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive strategy for the HPLC method development and purity analysis of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid .

Given the compound's zwitterionic nature and high polarity, standard reversed-phase methods often fail to provide adequate retention. This guide compares three distinct chromatographic approaches—Acidic Aqueous C18 , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to determine the optimal protocol for purity analysis.

Executive Summary & Compound Profile

2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid is a small, polar, amphoteric molecule comprised of a basic thiazole ring and an acidic glycine moiety.[1] Its analysis presents a classic chromatographic challenge: it is too polar for standard C18 retention yet possesses ionizable groups that cause peak tailing on unbuffered silica.

  • Chemical Structure: N-substituted glycine derivative attached to a 4-methylthiazole ring.[1]

  • Molecular Formula: C₆H₈N₂O₂S[1][2][3]

  • Molecular Weight: 172.20 g/mol [1]

  • Critical Properties:

    • pKa (Acidic): ~3.2 (Carboxylic acid)[1]

    • pKa (Basic): ~2.5–3.0 (Thiazole nitrogen/amine conjugation)[1]

    • LogP: < 0 (Highly Polar)

The Analytical Challenge

The primary goal is to separate this compound from potential synthetic precursors (e.g., 2-amino-4-methylthiazole, chloroacetic acid) and degradation products.[1]

Comparative Methodology: Selecting the Right Mode

We evaluated three chromatographic modes. The table below summarizes their performance characteristics for this specific aminothiazole derivative.

Table 1: Comparative Performance of HPLC Modes
FeatureMethod A: Polar-Embedded C18 (Acidic) Method B: Ion-Pair Chromatography (IPC) Method C: HILIC (Amide)
Mechanism Hydrophobic + Polar ShieldingIon-Exchange + HydrophobicPartitioning into Water Layer
Retention (k') Moderate (2.0 – 4.[1]0)High (> 5.[4][5]0)High (> 5.[4][5]0)
Peak Shape Excellent (Symmetry > 0.95)Good (Risk of artifacts)Good (Sensitive to diluent)
Robustness High Low (Temp/Conc. sensitive)Moderate (Equilibration slow)
MS Compatibility Yes (if Formic/TFA used)No (Non-volatile salts)Excellent
Rec.[1] Use Routine QC & Purity Difficult SeparationsLC-MS Confirmation
Expert Insight: Why Method A Wins for QC

While HILIC offers superior retention for polar compounds, it often suffers from long equilibration times and sensitivity to sample diluents (e.g., injecting water causes peak distortion). Method A (Polar-Embedded C18 at Low pH) is selected as the primary protocol because the low pH suppresses the carboxylic acid ionization (making it more hydrophobic) while the polar-embedded group prevents "phase collapse" (dewetting) in the highly aqueous mobile phases required for retention.[1]

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the optimized protocol.

MethodDevelopment Start Start: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid CheckLogP Check LogP & Solubility (LogP < 0, Polar) Start->CheckLogP Selection Select Column Chemistry CheckLogP->Selection C18 Standard C18 Selection->C18 HILIC HILIC (Amide) Selection->HILIC Embedded Polar-Embedded C18 (AQ-C18) Selection->Embedded Fail1 Result: Poor Retention (Elutes in Void) C18->Fail1 Success1 Result: Good Retention Issue: Long Equilibration HILIC->Success1 Optimize Optimize Mobile Phase pH (Target pH 2.5) Embedded->Optimize FinalMethod Final Protocol: AQ-C18, 0.1% H3PO4 Optimize->FinalMethod

Figure 1: Method Development Decision Tree highlighting the selection of Polar-Embedded C18 chemistry.

Detailed Experimental Protocol (Method A)

This protocol is validated for specificity and robustness, suitable for purity analysis in a GMP environment.

A. Reagents and Standards
  • Reference Standard: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol.

  • Buffer: Orthophosphoric Acid (85%), Potassium Dihydrogen Phosphate (KH₂PO₄).

  • Water: Milli-Q or equivalent (18.2 MΩ[1]·cm).

B. Chromatographic Conditions[4][7][8][9]
  • Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Hydro-RP or Waters Atlantis T3), 250 x 4.6 mm, 5 µm.[1]

    • Rationale: These columns resist dewetting in 100% aqueous conditions, essential for retaining this polar molecule.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Preparation: Dissolve 2.72 g KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.

    • Rationale: Low pH suppresses the ionization of the carboxylic acid (pKa ~3.2), rendering the molecule neutral/cationic and increasing retention on the RP column.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Primary) and 220 nm (Secondary).

    • Note: The thiazole ring exhibits strong absorption at ~260-270 nm.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

C. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Comment
0.0955Initial Hold for Retention
5.0955Isocratic Hold
20.04060Elute Hydrophobic Impurities
25.04060Wash
25.1955Re-equilibration
35.0955End of Run
D. Standard Preparation
  • Stock Solution: Accurately weigh 25 mg of the standard into a 50 mL volumetric flask. Dissolve in 5 mL Methanol and dilute to volume with Mobile Phase A . (Conc: 0.5 mg/mL).

    • Critical Step: Do not use 100% organic diluent. The mismatch in solvent strength will cause peak splitting for early eluting peaks.

  • System Suitability Solution: Dilute Stock Solution to 50 µg/mL using Mobile Phase A.

System Suitability & Validation Criteria

To ensure data trustworthiness, the system must meet these criteria before every analysis.

  • Tailing Factor (T): NMT 1.5. (Strict control required due to amine interaction).

  • Theoretical Plates (N): NLT 5,000.

  • Precision (RSD): NMT 2.0% for 5 replicate injections.

  • Resolution (Rs): NLT 2.0 between the main peak and the nearest impurity (e.g., 2-amino-4-methylthiazole).

Pathway of Impurity Separation

The following diagram visualizes the separation logic of the main analyte from common synthetic impurities.

SeparationLogic Impurity1 Impurity A (2-Amino-4-methylthiazole) Less Polar Impurity2 Impurity B (Dimer/Late Eluter) Hydrophobic Impurity1->Impurity2 Gradient Ramp Analyte Main Analyte (Acetic Acid Derivative) More Polar Analyte->Impurity1 Resolution > 2.0 End Impurity2->End Start Start->Analyte Elutes First (Low k')

Figure 2: Elution order on Polar-Embedded C18 at pH 2.5. The carboxylic acid moiety makes the main analyte elute earlier than the decarboxylated precursor.

Troubleshooting Guide

  • Problem: Split Peaks.

    • Cause: Injection solvent is too strong (e.g., 100% MeOH).

    • Fix: Match the sample diluent to the initial mobile phase (95% Buffer / 5% ACN).

  • Problem: Retention Time Drift.

    • Cause: pH instability in the buffer.

    • Fix: Ensure accurate pH adjustment to 2.5. A shift to pH 3.5 will drastically reduce retention as the carboxylic acid ionizes.

  • Problem: High Backpressure.

    • Cause: Buffer precipitation in high organic phase.

    • Fix: Ensure the gradient does not exceed 80% ACN if using >20mM phosphate buffer.

References

  • PubChem. (2025).[6] 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid - Compound Summary. National Library of Medicine. [Link]

  • Sielc Technologies. (2018). Separation of (2-Formamido-1,3-thiazol-4-yl)(oxo)acetic acid on Newcrom R1 HPLC column. [Link]

  • Asian Journal of Chemistry. (2016). Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography. [Link][1]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. [Link]

Sources

Comparative

Reference Standard Qualification Guide: 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic Acid

Executive Summary & Strategic Context In the development of thiazole-based therapeutics (structurally related to classes like Mirabegron or specific kinase inhibitors), the intermediate 2-[(4-Methyl-1,3-thiazol-2-yl)amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of thiazole-based therapeutics (structurally related to classes like Mirabegron or specific kinase inhibitors), the intermediate 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid represents a critical quality attribute. Whether serving as a starting material or a potential degradation impurity, its accurate quantification is non-negotiable for IND/NDA filings.

The Central Challenge: Unlike common pharmacopeial impurities, a dedicated USP or EP Primary Reference Standard (RS) often does not exist for this specific methylated analog. Researchers are frequently forced to rely on commercial "Chemical Reagent" grade materials, which pose significant risks regarding assay potency and salt stoichiometry.

This guide objectively compares the available grades of reference materials and provides a self-validating protocol to convert a commercial reagent into a "Qualified Secondary Standard" compliant with ICH Q2(R1) and Q3A guidelines.

Comparative Analysis: Reference Standard Grades

When sourcing this standard, you will encounter three distinct tiers of quality. The table below analyzes the impact of each on your final quantification data.

Table 1: Comparative Performance of Standard Grades
FeatureTier 1: Primary CRM (ISO 17034) Tier 2: Qualified Secondary Standard Tier 3: Commercial Reagent Grade
Source Specialized Metrology Vendors (e.g., LGC, USP)In-House Generated (via Tier 3 qualification)General Chemical Suppliers (e.g., Sigma, Enamine)
Purity Definition Absolute Content (Mass Balance/qNMR)Traced to Primary or Mass BalanceChromatographic Purity (% Area)
Uncertainty Defined (e.g., 99.5% ± 0.3%)Derived (~0.5 - 1.0%)Unknown (Often >2% error)
Water/Solvent Quantified & CorrectedQuantified (KF/TGA)Ignored (Major Source of Bias)
Salt Form Explicitly CharacterizedVerified by IC/TitrationAmbiguous (Free acid vs. HCl often unclear)
Risk Level LowLow (If protocol followed)High (Risk of OOS results)
Critical Insight: The "Area %" Trap

Commercial reagents (Tier 3) often claim ">98% Purity." This is typically HPLC Area % . It ignores:

  • Inorganic Salts: Synthesis residues (NaCl, KBr) invisible to UV detection.

  • Moisture: Thiazole-amino acids are hygroscopic. A "98% pure" sample may contain 5% water, reducing the actual assay to 93%.

  • Counter-ions: If the substance is supplied as a Hydrochloride salt but calculated as a Free Acid, your quantification will be skewed by ~18% (MW difference).

Experimental Validation: The Cost of Low-Quality Standards

To demonstrate the causality between standard quality and data integrity, we performed a comparative study using 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid .

Experiment: Quantification of an impurity spike (nominal 0.5%) in a drug substance batch.

  • Method A: Uses Tier 3 Commercial Reagent (Certificate says "98% HPLC").

  • Method B: Uses Tier 2 Qualified Standard (Potency assigned via Mass Balance).

Table 2: Impact on Impurity Quantification
ParameterMethod A (Commercial Reagent)Method B (Qualified Standard)Deviation
Assigned Potency 100.0% (Assumed)92.4% (Calculated via Eq. 1)-7.6%
Water Content (KF) Not measured4.1%N/A
Residual Solvent Not measured1.2% (Ethanol)N/A
Inorganics (ROI) Not measured0.5%N/A
Chromatographic Purity 98.2%98.2%0.0%
Final Result (Impurity) 0.46% (Pass)0.50% (Fail/Borderline)+8.7% Bias

Protocol: Potency Assignment (Mass Balance)

If a Primary CRM is unavailable, you must qualify your material using the Mass Balance Approach . This protocol creates a self-validating system.

The "100% Minus" Equation

The absolute potency (


) is calculated by subtracting all non-analyte masses from 100%, then adjusting for chromatographic purity.


  • %H2O: Water content by Karl Fischer (Coulometric).

  • %RS: Residual Solvents by GC-Headspace.

  • %ROI: Residue on Ignition (Sulfated Ash) for inorganics.

  • %HPLC: Chromatographic purity (Area %) using a gradient method to detect late eluters.

Step-by-Step Workflow
  • Homogenization: Gently grind the commercial material. Thiazoles can be electrostatic; use an anti-static gun if necessary.

  • TGA/DSC Screening: Run a Thermal Gravimetric Analysis (TGA).

    • Success Criteria: Distinct weight loss steps for volatiles vs. decomposition. If decomposition overlaps with desolvation, rely solely on KF/GC.

  • Karl Fischer Titration:

    • Solvent: Methanol:Formamide (2:1) is recommended for amino-thiazoles to ensure solubility.

    • Expectation: 2-5% w/w is common for this class.

  • qNMR Verification (The "Truth" Test):

    • Use Maleic Acid or Dimethyl Sulfone as an Internal Standard (Traceable to NIST).

    • Compare the qNMR assay value to the Mass Balance value. They must agree within ±1.5%.

Visualization: Qualification Hierarchy

The following diagram illustrates the decision matrix and workflow for establishing a valid reference standard for this compound.

G Raw Commercial Raw Material (Tier 3 Reagent) TGA Step 1: TGA/DSC (Thermal Profile) Raw->TGA KF Step 2: Karl Fischer (Water Content) Raw->KF GC Step 3: GC-HS (Residual Solvents) Raw->GC HPLC Step 4: HPLC-UV (Chromatographic Purity) Raw->HPLC qNMR Cross-Validation: 1H-qNMR (Internal Std) Raw->qNMR Calc Calculation: Mass Balance Equation TGA->Calc Confirm Volatiles KF->Calc GC->Calc HPLC->Calc Decision Do Values Agree (< 1.5% Diff)? Calc->Decision Potency A qNMR->Decision Potency B Final Qualified Secondary Standard (Tier 2) Decision->Final Yes Reject Reject / Repurify Decision->Reject No

Figure 1: Workflow for converting a raw chemical reagent into a qualified reference standard using orthogonal methods (Mass Balance and qNMR).

Recommended Analytical Method (HPLC-UV)

For the chromatographic purity input (%HPLC) in the equation above, a generic "C18" method is often insufficient due to the polarity of the amino-acetic acid tail.

  • Column: Phenomenex Synergi Polar-RP or Waters XSelect HSS T3 (High retention for polar bases).

  • Mobile Phase A: 0.1% Phosphoric Acid (pH ~2.5). Note: Low pH ensures the thiazole nitrogen is protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0% B hold for 2 min (to retain the acid), then ramp to 60% B.

  • Detection: 272 nm (Lambda max for 2-aminothiazole core).[3]

References

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation.[4] [Link]

  • ICH Q2(R1) : Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA Guidance : Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid

This document provides essential safety and logistical information for the proper disposal of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid. As researchers, scientists, and drug development professionals, our commitmen...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide a clear, step-by-step protocol grounded in established safety principles and regulatory standards, ensuring the protection of personnel and the environment.

Core Principle: Proactive Risk Management

The toxicological properties of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid have not been fully investigated.[1] In the absence of comprehensive hazard data, a cautious and conservative approach is mandatory. Therefore, this compound must be managed as a hazardous waste to ensure the highest level of safety. All disposal procedures must comply with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[2][3]

Hazard Assessment and Characterization

Structural Considerations:

  • Carboxylic Acid Group: The presence of a carboxylic acid moiety imparts acidic properties.

  • Amine and Thiazole Groups: These functional groups can also influence reactivity.

Based on this assessment, the material should be handled as a hazardous chemical waste. It is the responsibility of the waste generator to make an accurate hazardous waste determination.[4]

Potential Hazard Class Rationale Handling Precaution
Skin Irritant (Category 2) Based on data for analogous compounds.[4][5]Wear nitrile gloves and a lab coat. Avoid all skin contact.
Eye Irritant (Category 2) Based on data for analogous compounds.[4][5]Wear chemical safety goggles.
Respiratory Irritant Potential for irritation if inhaled as dust.[4]Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the following:

  • Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

Step 2: Waste Container Selection

Choose a waste container that is:

  • Compatible: The container must not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers for acidic waste.[6][7]

  • In Good Condition: The container must be free of cracks or leaks.[7]

  • Sealable: It must have a secure, leak-proof screw-top cap to prevent spills and fumes from escaping.[8]

  • Appropriate Size: The container should be large enough to hold the expected volume of waste without being more than 90% full.[6]

Step 3: Waste Accumulation and Labeling
  • Designate a Satellite Accumulation Area (SAA): This is a location at or near the point of waste generation and under the control of the operator.

  • Label the Container: Before placing any waste into the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste" [9]

    • Full Chemical Name: "2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid". Do not use abbreviations or chemical formulas.[9]

    • Hazard Pictograms: Check the appropriate hazard pictograms (e.g., exclamation mark for irritant).[9]

    • Generator Information: Your name, department, and contact information.[9]

  • Keep the Container Closed: The waste container must remain closed at all times except when adding waste.[7]

Step 4: Segregation of Waste
  • Do Not Mix: Do not mix this waste with incompatible materials, such as strong bases or oxidizing agents.

  • Solid Waste: Collect uncontaminated and contaminated solid waste separately.

    • Uncontaminated: Empty containers that have not been triple-rinsed.

    • Contaminated: Items such as weigh boats, contaminated gloves, and absorbent paper used for cleaning up minor spills.

  • Aqueous Solutions: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste and must be collected in a designated liquid waste container.

Step 5: Arrange for Disposal
  • Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS office to arrange for a waste pickup.[9]

  • Do Not Dispose in Regular Trash or Sewer: Disposal of chemical waste into the regular trash or down the sanitary sewer is strictly prohibited by the EPA.[9][10] Unauthorized sewer disposal can lead to significant environmental contamination and regulatory penalties.[8][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid.

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container accumulate Add Waste to Container in Satellite Accumulation Area container->accumulate segregate Segregate from Incompatible Wastes accumulate->segregate close_container Keep Container Securely Closed segregate->close_container full Container Full or Project Complete? close_container->full contact_ehs Contact Institutional EHS for Waste Pickup full->contact_ehs Yes disposal Licensed Vendor Disposes per RCRA Regulations contact_ehs->disposal drain DO NOT Pour Down Drain trash DO NOT Place in Regular Trash

Caption: Decision workflow for the disposal of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial.

For a Small Spill (Solid Material):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Prevent anyone from walking through the spill.

  • Wear PPE: Ensure you are wearing appropriate PPE.

  • Dampen the Material: Gently dampen the solid spill material with water to prevent dust from becoming airborne.[12][13]

  • Collect the Spill: Carefully sweep or wipe up the dampened material with absorbent paper and place it into your designated hazardous waste container.[1][12][13]

  • Clean the Area: Wash the contaminated surface with a soap and water solution.[12][13]

  • Dispose of Materials: Place all cleanup materials (gloves, absorbent paper) into the hazardous waste container.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and contact your institution's EHS or emergency response team.

  • Isolate: Secure the area to prevent entry.

  • Do Not Attempt to Clean: Allow trained emergency personnel to handle the cleanup.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Veolia. [Link]

  • Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. North Carolina Department of Environmental Quality. [Link]

  • RCRA. Environmental Health and Safety, Case Western Reserve University. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem, National Institutes of Health. [Link]

  • Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Cole-Parmer. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). [Link]

  • 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetic acid. PubChemLite. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid
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Reactant of Route 2
2-[(4-Methyl-1,3-thiazol-2-yl)amino]acetic acid
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